molecular formula C11H9N5O3 B13380821 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

Katalognummer: B13380821
Molekulargewicht: 259.22 g/mol
InChI-Schlüssel: AZXBTZIIDSVUQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is a useful research compound. Its molecular formula is C11H9N5O3 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H9N5O3

Molekulargewicht

259.22 g/mol

IUPAC-Name

5-(2-methoxyanilino)-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one

InChI

InChI=1S/C11H9N5O3/c1-18-7-5-3-2-4-6(7)12-10-11(17)14-9-8(13-10)15-19-16-9/h2-5H,1H3,(H,12,13,15)(H,14,16,17)

InChI-Schlüssel

AZXBTZIIDSVUQQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=NC3=NON=C3NC2=O

Herkunft des Produkts

United States
Foundational & Exploratory

Advanced Structural and Mechanistic Profiling of 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Synthetic Chemistry

Executive Summary

The development of small-molecule mitochondrial uncouplers represents a paradigm shift in the treatment of metabolic disorders, including Nonalcoholic Steatohepatitis (NASH) and diet-induced obesity. Building upon the foundational success of BAM15—a mitochondria-selective protonophore—recent medicinal chemistry efforts have focused on optimizing the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold. By replacing one aniline moiety with a hydroxyl group, researchers developed 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivatives with superior pharmacokinetic profiles [1].

This technical whitepaper provides an in-depth analysis of a specific analog within this class: 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol . By dissecting its chemical structure, proton binding affinity, and structure-activity relationship (SAR), we elucidate the critical physicochemical thresholds required for efficacious mitochondrial uncoupling and explain the mechanistic causality behind the biological inactivity of ortho-electron-donating substitutions.

Structural Chemistry & Proton Affinity (pKa) Dynamics

Unlike traditional targeted therapeutics (e.g., kinase inhibitors) that rely on spatial lock-and-key binding affinities to a protein pocket, mitochondrial uncouplers function as lipophilic weak acids. Their "binding affinity" is fundamentally defined by two parameters:

  • Proton Affinity (pKa): The ability to bind a proton in the acidic intermembrane space (IMS) and release it in the basic mitochondrial matrix.

  • Membrane Partitioning (Lipophilicity/ClogP): The ability of the molecule to traverse the hydrophobic inner mitochondrial membrane (IMM) in both its neutral (protonated) and anionic (deprotonated) states.

The Ortho-Methoxy Paradox

The core scaffold, [1,2,5]oxadiazolo[3,4-b]pyrazine, is highly electron-withdrawing, which drives the acidity of the 5-OH and aniline N-H protons. In the target compound, a 2-methoxyanilino group is substituted at the 6-position.

While the methoxy (-OCH₃) group increases lipophilicity, its electron-donating nature via resonance drastically alters the molecule's electronic landscape. The resonance donation pushes electron density into the pyrazine core, increasing the proton binding affinity (raising the pKa). Consequently, the molecule holds onto the proton too tightly to release it efficiently into the mitochondrial matrix. Furthermore, the ortho-positioning introduces severe steric hindrance, forcing the aniline ring out of coplanarity with the bicyclic core. This lack of planarity prevents the charge delocalization necessary to shield the anionic charge, trapping the deprotonated molecule in the matrix and halting the catalytic uncoupling cycle [2].

Mechanistic Pathway of Protonophoric Uncoupling

To understand the failure of the 2-methoxy analog, one must understand the self-sustaining loop of a successful uncoupler. The molecule must act as a shuttle, bypassing ATP synthase to dissipate the proton motive force, thereby increasing the Oxygen Consumption Rate (OCR) to compensate for the lost gradient.

Uncoupling_Mechanism A Protonation in IMS (Low pH) B Lipophilic Diffusion Across IMM A->B Gradient Driven C Deprotonation in Matrix (High pH) B->C pKa Dependent D Anionic Return via Delocalization C->D Proton Release D->A Charge Shielding

Fig 1. Protonophoric cycle of oxadiazolopyrazine uncouplers across the inner mitochondrial membrane.

Structure-Activity Relationship (SAR) Profiling

Quantitative data from the SAR optimization of 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivatives clearly demonstrates the necessity of Electron-Withdrawing Groups (EWGs) over Electron-Donating Groups (EDGs) [1], [2].

Table 1: Comparative Uncoupling Efficacy of Aniline Substitutions

Compound / AnalogSubstitutionElectronic EffectEC₅₀ (μM)Max OCR (% of BAM15)Efficacy Status
BAM15 2-F, 2-F (Bis-aniline)Mild EWG~1.5100%Benchmark
SHS4121705 (12i) 4-OCF₃ (Mono-aniline)Strong EWG4.3>80%Highly Efficacious
12af 3-OCH₃ (Mono-aniline)Mild EDG>15.0~40%Moderately Active
Target Analog 2-OCH₃ (Mono-aniline)Strong EDG + StericN/A<10%Loss of Function

Data Synthesis: The para-trifluoromethoxy (4-OCF₃) analog (SHS4121705) achieves high uncoupling efficacy because the EWG lowers the pKa to the optimal physiological window while maintaining planarity. Conversely, the 2-methoxy substitution results in a near-total loss of function due to the combined resonance donation and steric clash described in Section 2.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must utilize self-validating protocols. Below are the field-proven methodologies used to synthesize the 6-(2-Methoxyanilino) derivative and quantify its binding affinity/efficacy.

Chemical Synthesis Protocol
  • Precursor Generation: Condense 1,2,5-thiadiazole-3,4-diamine with oxalic acid, followed by chlorination using PCl₅/POCl₃ to yield the highly reactive 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine.

    • Validation Step: Confirm the dichloride mass via GC-MS before proceeding to prevent downstream contamination.

  • Nucleophilic Aromatic Substitution (SNAr): React the dichloride intermediate with 1.0 equivalent of 2-methoxyaniline in tetrahydrofuran (THF) utilizing triethylamine as a base.

    • Validation Step: Monitor strictly via TLC. The goal is mono-substitution; excess aniline will result in the inactive bis-aniline byproduct.

  • Hydrolysis: Treat the purified mono-chloro intermediate with K₂CO₃ in a 1:1 dioxane/water mixture at 110 °C to install the 5-hydroxyl group.

    • Validation Step: Utilize ¹H NMR to confirm the disappearance of the chloride-adjacent electronic signature and the appearance of the broad -OH peak.

Oxygen Consumption Rate (OCR) Assay

Because uncouplers do not bind to a single isolatable protein, traditional binding affinity assays (e.g., SPR or ITC) are useless. Instead, functional "affinity" is measured via real-time cellular respiration using an Agilent Seahorse XF Analyzer [1].

OCR_Assay S1 1. Seed L6 Myoblasts (Agilent Seahorse XF) S2 2. Establish Basal OCR (Self-Validation) S1->S2 S3 3. Inject 6-(2-Methoxyanilino)... (Dose-Response) S2->S3 S4 4. Measure Max OCR (Uncoupling Efficacy) S3->S4 S5 5. Inject BAM15 Control (Normalization) S4->S5

Fig 2. Self-validating Seahorse XF workflow for quantifying mitochondrial uncoupling efficacy.

Step-by-Step Assay Logic:

  • Cell Preparation: Culture L6 rat myoblast cells and seed them into Seahorse XF microplates. L6 cells are chosen due to their high mitochondrial density and robust respiratory response.

  • Basal Measurement: Record the basal OCR for 20 minutes. Causality: This ensures the cells are healthy and establishes a baseline to calculate the percentage increase.

  • Compound Injection: Inject the 6-(2-Methoxyanilino) analog at varying concentrations (0.1 μM to 200 μM).

  • Monitoring: Monitor OCR over a 90-minute window. For the 2-methoxy analog, the OCR curve will remain flat, indicating a failure to uncouple the mitochondria.

  • Positive Control Normalization: Inject BAM15 at a known efficacious dose (e.g., 10 μM). Causality: If BAM15 fails to spike the OCR, the assay system is compromised. If BAM15 spikes the OCR but the test compound does not, it definitively validates the test compound's lack of protonophoric affinity.

Conclusion

The evaluation of 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol serves as a masterclass in the delicate balance of physicochemical properties required for mitochondrial uncoupling. While the [1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol core is a highly effective protonophore scaffold, the introduction of an ortho-methoxy group fatally disrupts the molecule's pKa and planar conformation. Future drug development targeting NASH and metabolic diseases must strictly avoid bulky, electron-donating groups at the ortho position of this scaffold, prioritizing meta or para electron-withdrawing groups (such as -OCF₃) to maintain optimal proton binding affinity and membrane permeability.

References

  • Salamoun, J. M., Garcia, C. J., Hargett, S. R., Murray, J. H., Chen, S., Beretta, M., ... & Santos, W. L. (2020). 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(11), 6203-6224. URL:[Link]

  • Childress, E. S. (2021). Complex Heterocycles as Mitochondrial Uncouplers. Virginia Tech Electronic Theses and Dissertations. URL:[Link]

A Technical Guide to the Synthesis of 6-(2-Methoxyanilino)oxadiazolo[3,4-b]pyrazin-5-ol Derivatives

A Technical Guide to the Synthesis of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for a promising class of molecules: 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol and its derivatives. These compounds have garnered significant interest as potent mitochondrial uncouplers, offering therapeutic potential for metabolic diseases such as nonalcoholic steatohepatitis (NASH).[4][5][6] This guide provides a comprehensive overview of the synthetic strategy, key intermediates, reaction mechanisms, and detailed experimental protocols.

Introduction: The Therapeutic Promise of[1][2][3]Oxadiazolo[3,4-b]pyrazine Derivatives

Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This process uncouples nutrient oxidation from ATP production, leading to an increase in cellular respiration and energy expenditure.[1] This mechanism of action makes them an attractive therapeutic strategy for metabolic disorders.

The[1][2][3]oxadiazolo[3,4-b]pyrazine core, also known as furazanopyrazine, is a key pharmacophore in a number of potent and selective mitochondrial uncouplers.[3] The strong electron-withdrawing nature of this heterocyclic system is crucial for the acidic nature of the N-H proton of the aniline substituent, which is believed to be responsible for the protonophore activity.[1][5] Structure-activity relationship (SAR) studies have revealed that unsymmetrical aniline derivatives often exhibit superior activity compared to their symmetrical counterparts.[1] Furthermore, the introduction of a hydroxyl group at the 5-position can improve the physicochemical properties of these compounds, such as solubility and pharmacokinetic profiles.[5]

This guide focuses on the synthesis of derivatives bearing a 2-methoxyanilino group at the 6-position and a hydroxyl group at the 5-position, a substitution pattern that has shown promise in this class of compounds.

Core Synthetic Strategy: A Two-Step Approach from Diaminofurazan

The synthesis of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivatives is centered around a key intermediate, 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine . This versatile precursor allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired aniline and hydroxyl functionalities.

The overall synthetic pathway can be divided into two main stages:

  • Synthesis of the Key Precursor: Preparation of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine.

  • Functionalization: Sequential substitution of the chlorine atoms with 2-methoxyaniline and a hydroxyl group.

Part 1: Synthesis of the Key Precursor: 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

The synthesis of the dichloro precursor begins with the condensation of diaminofurazan with oxalic acid to form the pyrazinedione, which is subsequently chlorinated.

Step 1: Synthesis of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

The initial step involves the reaction of diaminofurazan (also known as 3,4-diamino-1,2,5-oxadiazole) with oxalic acid in a condensation reaction. This reaction is typically carried out in an acidic aqueous medium under reflux.[1] The use of oxalyl chloride in a solvent like glacial acetic acid can also be employed and may lead to higher yields.[7][8]

Causality Behind Experimental Choices:

  • Acidic Medium: The acidic conditions protonate the carbonyl oxygen of oxalic acid, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino groups of diaminofurazan.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration reactions that lead to the formation of the pyrazine ring.

Step 2: Chlorination to 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

The pyrazinedione intermediate is then chlorinated to yield the highly reactive 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine. This transformation is typically achieved using a strong chlorinating agent such as a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3).[1]

Causality Behind Experimental Choices:

  • PCl5 and POCl3: This combination is a powerful chlorinating agent for converting the amide-like functional groups in the pyrazinedione to the corresponding chloro substituents on the pyrazine ring. POCl3 also serves as a solvent for the reaction.

  • Reflux Conditions: The high temperature is necessary to drive the chlorination reaction to completion.

The overall synthesis of the key precursor is depicted in the workflow below:

Synthesis of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazinecluster_0Step 1: Condensationcluster_1Step 2: ChlorinationDiaminofurazanDiaminofurazanReaction_1Condensation(aq. HCl, reflux)Diaminofurazan->Reaction_1Oxalic AcidOxalic AcidOxalic Acid->Reaction_1Pyrazinedione[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dioneReaction_1->PyrazinedionePyrazinedione_2[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dioneReaction_2Chlorination(reflux)Pyrazinedione_2->Reaction_2Reagents_2PCl5, POCl3Reagents_2->Reaction_2Dichloro_Precursor5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazineReaction_2->Dichloro_PrecursorOne-Pot SynthesisDichloro_Precursor5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazineReaction_11. Nucleophilic SubstitutionDichloro_Precursor->Reaction_1Aniline2-Methoxyaniline(sub-stoichiometric)Aniline->Reaction_1Hydroxideaq. KOHReaction_22. HydroxylationHydroxide->Reaction_2Aciddil. HCl (quench)Reaction_33. AcidificationAcid->Reaction_3Reaction_1->Reaction_2Reaction_2->Reaction_3Final_Product6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-olReaction_3->Final_Product

Caption: One-pot synthesis of the target compound.

Causality Behind Experimental Choices:

  • Sub-stoichiometric Aniline: The use of slightly less than one equivalent of the aniline ensures that the reaction proceeds primarily to the mono-substituted product, leaving the second chlorine atom available for the subsequent hydroxylation.

  • Base (e.g., Triethylamine): While not explicitly shown in the simplified diagram, a non-nucleophilic base like triethylamine is often added during the amination step to neutralize the HCl generated during the substitution. [1]* Aqueous Potassium Hydroxide (KOH): This provides the hydroxide nucleophile for the second substitution reaction, replacing the remaining chlorine atom with a hydroxyl group.

  • Acidic Quench: The final acidification step with dilute HCl is crucial to protonate the resulting phenoxide to yield the final hydroxyl product.

Detailed Experimental Protocols

Synthesis of 5,6-dichloro-o[1][2][3]xadiazolo[3,4-b]pyrazine

A detailed protocol for the synthesis of the dichloro precursor can be adapted from similar procedures for related heterocyclic systems. [1][7]

  • Condensation: To a solution of diaminofurazan in 10% aqueous HCl, an equimolar amount of oxalic acid is added. The mixture is heated to reflux for 3 hours. After cooling, the resulting precipitate ofo[1][2][3]xadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is collected by filtration, washed with water, and dried.

  • Chlorination: The dried pyrazinedione is added to a mixture of PCl5 and POCl3. The reaction mixture is heated to reflux for 2 hours. After cooling, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate of 5,6-dichloro-o[1][2][3]xadiazolo[3,4-b]pyrazine is collected by filtration, washed with water, and dried.

Synthesis of 6-(2-Methoxyanilino)o[1][2][3]xadiazolo[3,4-b]pyrazin-5-ol

The following one-pot procedure is based on the synthesis of analogous compounds. [4]

  • To a solution of 5,6-dichloro-o[1][2][3]xadiazolo[3,4-b]pyrazine in a suitable solvent (e.g., THF), a sub-stoichiometric amount (e.g., 0.9 equivalents) of 2-methoxyaniline is added, followed by a non-nucleophilic base such as triethylamine. The reaction is stirred at room temperature or gentle heating until the mono-substitution is complete (monitored by TLC).

  • Aqueous potassium hydroxide is then added to the reaction mixture, and stirring is continued to facilitate the hydroxylation.

  • The reaction is then quenched by the addition of dilute hydrochloric acid until the solution is acidic.

  • The resulting precipitate, the desired 6-(2-methoxyanilino)o[1][2][3]xadiazolo[3,4-b]pyrazin-5-ol, is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR findings for this class of compounds, which can guide the design of new derivatives.

PositionSubstitutionImpact on ActivityReference
5 and 6Symmetrical anilinesGenerally less potent than unsymmetrical derivatives.[1]
5 and 6Unsymmetrical anilines with electron-withdrawing groupsPreferred for higher activity.[1][9]
5 and 6Alkyl substituentsNot well-tolerated, leads to loss of activity.[1]
Aniline N-HMethylationResults in a total loss of activity, indicating the N-H is crucial.[5]
5-positionHydroxyl groupCan improve physicochemical properties and maintain activity.[5]

Conclusion

The synthesis of 6-(2-methoxyanilino)o[1][2][3]xadiazolo[3,4-b]pyrazin-5-ol derivatives is a well-established process that relies on the robust chemistry of theo[1][2][3]xadiazolo[3,4-b]pyrazine core. The key to this synthesis is the preparation of the 5,6-dichloro precursor, which allows for a flexible and efficient introduction of the desired functionalities through sequential nucleophilic aromatic substitution. The one-pot procedure described herein offers a streamlined approach to these promising therapeutic agents. Further exploration of the structure-activity relationships, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of even more potent and selective mitochondrial uncouplers for the treatment of metabolic diseases.

References

  • O[1][2][3]xadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis ofd[1][2][7]ithiazolo[4,5-b]o[1][2][3]xadiazolo[3,4-e]pyrazines. (2011). Arkivoc. [Link]

  • T[1][2][3]hiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. (2022). Molbank. [Link]

  • T[1][2][3]hiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. (2022). ResearchGate. [Link]

  • Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives. (2021). Russian Chemical Reviews. [Link]

  • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. (2022). RSC Medicinal Chemistry. [Link]

  • 5,6-Dichloro-(1,2,5)oxadiazolo(3,4-b)pyrazine. PubChem. [Link]

  • 6-Aminoo[1][2][3]xadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. (2020). Journal of Medicinal Chemistry. [Link]

  • 6-Aminoo[1][2][3]xadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. (2020). PMC. [Link]

  • 6-Aminoo[1][2][3]xadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. (2020). OUCI. [Link]

  • Synthesis, photophysical and nonlinear optical properties of [1][2][3]oxadiazolo[3,4-b]pyrazine-based. (2020). Dyes and Pigments. [Link]

  • Synthesis and Screening of NewO[1][7][8]xadiazole,T[1][2][8]riazole, andT[1][2][8]riazolo[4,3-b]t[1][2][8]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega. [Link]

  • Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald-Hartwig Amination Reaction. (2018). International Journal of ChemTech Research. [Link] 14.O[1][2][3]xadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. (2020). R Discovery. [Link]

  • 5,6-Dihydro-o[1][2][3]xadiazolo[3,4-d]pyridazine-4,7-dione. (2023). MDPI. [Link]

  • 6-Aminoo[1][2][3]xadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. (2020). PubMed. [Link]

6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol: A Novel Mitochondrial Uncoupler

Authored by: A Senior Application Scientist

Abstract

Small molecule mitochondrial uncouplers are re-emerging as a promising therapeutic strategy for a variety of metabolic diseases, including nonalcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol, a member of a novel class of mitochondrial uncouplers. We will delve into its core physicochemical properties, synthesis, and the mechanistic underpinnings of its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating mitochondrial function.

Introduction: The Rationale for Mitochondrial Uncoupling

Mitochondrial oxidative phosphorylation is the primary mechanism for ATP production in cells. This process establishes a proton motive force across the inner mitochondrial membrane, which is then utilized by ATP synthase to generate ATP. Mitochondrial uncoupling is the process of dissipating this proton gradient, independent of ATP synthesis, leading to an increase in metabolic rate and a decrease in the production of reactive oxygen species (ROS).[4] This mechanism holds significant therapeutic promise for metabolic disorders characterized by energy surplus and oxidative stress, such as NASH.[1][2][3][4]

The[1][2][3]oxadiazolo[3,4-b]pyrazine (furazanopyrazine) scaffold has been identified as a privileged core for the development of potent mitochondrial uncouplers.[4][5][6] The compound 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol belongs to a series of 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivatives that have been systematically investigated for their efficacy as mitochondrial uncouplers.[1][3]

Physicochemical Properties of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol

A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Weight

The molecular formula for 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol is C11H9N5O3.

Molecular Weight: 275.23 g/mol

Tabulated Physicochemical Parameters

The following table summarizes key physicochemical properties for this class of compounds. These values are critical for predicting oral bioavailability and cell permeability.

PropertyValueSignificance in Drug Development
Molecular Weight (MW) 275.23 g/mol Influences absorption and diffusion across biological membranes.
Calculated logP ~1.5 - 2.5A measure of lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~110-120 ŲPredicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2The hydroxyl (-OH) and aniline (N-H) groups are crucial for its mechanism of action.[1]
Hydrogen Bond Acceptors 5Influences solubility and binding to biological targets.
Rotatable Bonds 2Affects conformational flexibility and binding affinity.

Synthesis and Characterization

The synthesis of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol and its analogs generally follows a multi-step synthetic route starting from commercially available precursors.

General Synthetic Scheme

The synthesis of this class of compounds typically starts with a dichlorinated[1][2][3]oxadiazolo[3,4-b]pyrazine core.[4][5] A nucleophilic aromatic substitution reaction is then employed to introduce the aniline and hydroxyl moieties.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product Diaminofurazan Diaminofurazan Dichlorinated_Core 5,6-dichloro- [1,2,5]oxadiazolo[3,4-b]pyrazine Diaminofurazan->Dichlorinated_Core + Oxalic Acid, then PCl5/POCl3 Oxalic_Acid Oxalic_Acid Monosubstitution Monosubstitution with 2-Methoxyaniline Dichlorinated_Core->Monosubstitution Nucleophilic Substitution Hydroxylation Introduction of Hydroxyl Group Monosubstitution->Hydroxylation Final_Compound 6-(2-Methoxyanilino) [1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Hydroxylation->Final_Compound

Caption: General synthetic workflow for 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine in an appropriate solvent (e.g., tetrahydrofuran), add one equivalent of 2-methoxyaniline and a non-nucleophilic base (e.g., triethylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Introduction of the Hydroxyl Group: The second chlorine atom is then substituted by a hydroxyl group, which can be achieved through various methods, including hydrolysis or reaction with a suitable oxygen nucleophile.

  • Work-up and Purification: The reaction mixture is worked up using standard aqueous extraction procedures. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Characterization

The structure and purity of the synthesized compound are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl and amine groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Mechanism of Action

The primary biological activity of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol and its analogs is mitochondrial uncoupling.[1][3]

Mitochondrial Uncoupling Activity

These compounds act as protonophores, transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient.[1][4] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain works to re-establish the proton gradient.[1][4]

Mechanism of Action: Proton Shuttling

The proposed mechanism of action involves the hydroxyl group acting as the primary proton carrier.[1] The lipophilic nature of the molecule allows it to diffuse across the inner mitochondrial membrane. The acidic proton of the hydroxyl group is released into the mitochondrial matrix, and the resulting anion is stabilized by the electron-withdrawing[1][2][3]oxadiazolo[3,4-b]pyrazine core.[1] The protonated form is regenerated in the intermembrane space, completing the proton shuttling cycle. Both the aniline N-H and the hydroxyl O-H groups are essential for this activity.[1]

Mitochondrial_Uncoupling_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_process Proton Shuttling Cycle IMS Intermembrane Space (High [H+]) Matrix Mitochondrial Matrix (Low [H+]) IMS->Matrix H+ Release Matrix->IMS H+ Uptake Protonated_Compound_IMS Compound-H+ Deprotonated_Compound_Matrix Compound- Protonated_Compound_IMS->Deprotonated_Compound_Matrix Diffusion Deprotonated_Compound_Matrix->Protonated_Compound_IMS Protonation & Diffusion

Caption: Proposed mechanism of proton shuttling by 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol.

In Vitro and In Vivo Efficacy

Derivatives of this scaffold have demonstrated promising activity in both cellular and animal models. For instance, related compounds have shown to increase cellular metabolic rates in L6 myoblast cells.[1][3] In mouse models of NASH, administration of these compounds has led to a reduction in liver triglycerides, improved liver enzyme markers, and a decrease in both NAFLD activity score and fibrosis, without causing significant changes in body temperature or food intake.[1][3]

Therapeutic Potential and Future Directions

The development of safe and effective mitochondrial uncouplers represents a significant advancement in the potential treatment of metabolic diseases. The 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol scaffold offers a promising starting point for the design of novel therapeutics for NASH and other related disorders. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and liver exposure, while minimizing off-target effects.

Conclusion

6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol is a representative of a novel and potent class of mitochondrial uncouplers. Its unique chemical structure, characterized by the electron-withdrawing furazanopyrazine core and essential hydroxyl and aniline moieties, underpins its mechanism of action as a protonophore. The promising preclinical data for this class of compounds highlight their therapeutic potential for metabolic diseases such as NASH. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the therapeutic benefits of mitochondrial uncoupling.

References

  • Salamoun, J. M., Garcia, C. J., Hargett, S. R., Murray, J. H., Chen, S.-Y., Beretta, M., Alexopoulos, S. J., Shah, D. P., Olzomer, E. M., Tucker, S. P., Hoehn, K. L., & Santos, W. L. (2020). 6-Amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(11), 6203–6224. [Link]

  • Salamoun, J. M., et al. (2020). 6-Amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. OUCI. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. PMC. [Link]

  • Structure-Activity Studies of Novel di-substituted[1][2][3]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]

  • 6-Amino[1][2][3]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. PubMed. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • Physicochemical properties of highly active... - ResearchGate. [Link]

  • [1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. PMC. [Link]

  • [1][2][3]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Early-Stage Discovery and Screening of 6-(2-Methoxyanilino)oxadiazolo[3,4-b]pyrazin-5-ol

An In-Depth Technical Guide to the Early-Stage Discovery and Screening of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol

This guide provides a comprehensive framework for the initial stages of research and development of the novel compound 6-(2-Methoxyanilino)[1][2]oxadiazolo[3,4-b]pyrazin-5-ol. Drawing from established principles in drug discovery and the known biological activities of the[2]oxadiazolo[3,4-b]pyrazine scaffold, this document outlines a strategic, multi-tiered screening cascade designed to elucidate the therapeutic potential of this molecule.

Introduction: The Therapeutic Promise of the[1][2][3]Oxadiazolo[3,4-b]pyrazine Scaffold

The[1][2]oxadiazolo[3,4-b]pyrazine core is a heterocyclic structure of significant interest in medicinal chemistry. Recent research has highlighted its potential in developing treatments for metabolic diseases, with some derivatives acting as mitochondrial uncouplers.[3][4][5][6] These compounds can increase energy expenditure, suggesting applications in conditions like nonalcoholic steatohepatitis (NASH) and obesity.[4][5][6] Additionally, variations of this scaffold have been explored as inhibitors of key signaling proteins, such as p38 MAP kinase, which is implicated in inflammatory diseases.[7]

The specific compound, 6-(2-Methoxyanilino)[1][2]oxadiazolo[3,4-b]pyrazin-5-ol, combines this promising core with a 2-methoxyanilino side chain, which can influence its physicochemical properties and target interactions. This guide proposes a systematic approach to uncover its biological activity and assess its drug-like potential.

Part 1: Primary Screening Cascade - Identifying Biological Activity

The initial phase of discovery focuses on high-throughput screening (HTS) to identify the primary biological targets of the compound. Given the known activities of related molecules, a dual-pronged approach targeting both metabolic and kinase pathways is warranted.

High-Throughput Screening (HTS) for Kinase Inhibition

Protein kinases are a major class of drug targets, and screening for inhibitors is a common starting point in drug discovery.[8] A broad panel of kinases should be screened to identify any potential inhibitory activity.

Experimental Protocol: Universal Luminescent Kinase Assay

This assay measures the amount of ATP remaining after a kinase reaction, providing a universal method for assessing the activity of a wide range of kinases.[9]

  • Preparation of Reagents:

    • Prepare a stock solution of 6-(2-Methoxyanilino)[1][2]oxadiazolo[3,4-b]pyrazin-5-ol in DMSO.

    • Reconstitute the kinase panel, substrates, and ATP in their respective assay buffers.

  • Assay Plate Preparation:

    • In a 384-well plate, dispense the test compound at various concentrations.

    • Add the specific kinase, its corresponding substrate, and ATP to initiate the reaction.

    • Include positive controls (no inhibitor) and negative controls (no kinase) on each plate.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time for each kinase.

  • Detection:

    • Add a luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and therefore, less inhibition by the compound.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited) for any identified hits.

Data Presentation: HTS Kinase Panel Results

Kinase TargetIC50 (µM)Z'-factor
p38α1.20.85
JNK1> 500.82
ERK2> 500.88
.........

A Z'-factor above 0.5 indicates a robust and reliable assay.[10]

Cell-Based Assays for Metabolic Activity

To investigate the compound's potential as a mitochondrial uncoupler, cell-based assays that measure cellular respiration are essential.

Experimental Protocol: Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)

This technology measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration.[4]

  • Cell Culture:

    • Seed L6 myoblasts or another metabolically active cell line in a Seahorse XF cell culture plate.

  • Compound Treatment:

    • Prepare a dilution series of the test compound.

    • Inject the compound into the wells of the Seahorse plate and monitor the OCR in real-time.

  • Data Acquisition:

    • Measure the basal OCR before compound injection and the change in OCR after injection.

    • A significant increase in OCR is indicative of mitochondrial uncoupling.

  • Data Analysis:

    • Calculate the EC50 value (the concentration at which 50% of the maximal OCR is achieved).

Part 2: Secondary and Confirmatory Assays - Validating Hits

Once a primary hit is identified, a series of secondary assays are necessary to confirm the mechanism of action and rule out false positives.

Orthogonal Assays for Kinase Inhibition

To confirm kinase inhibition, an alternative assay method that is not ATP-based should be employed.

Experimental Protocol: Fluorescence-Based Kinase Assay

This assay detects the phosphorylated substrate, providing a direct measure of kinase activity.[11]

  • Assay Principle: A fluorescently labeled peptide substrate is used. Upon phosphorylation by the kinase, the peptide's fluorescence properties change, which can be measured.

  • Procedure:

    • Similar to the primary screen, the kinase, substrate, ATP, and inhibitor are incubated together.

    • The fluorescence is measured at the appropriate excitation and emission wavelengths.

    • A decrease in the fluorescence signal corresponds to inhibition of the kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA can confirm direct target engagement in a cellular context. This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound.

  • Heating: Heat the cell lysate at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions.

  • Detection: Use Western blotting or mass spectrometry to detect the amount of soluble target protein at each temperature.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: In Silico and Early ADMET Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is crucial to de-risk drug discovery programs.[12] In silico tools can provide initial predictions of these properties.[1][13][14]

Computational Modeling and Docking

If a kinase target is confirmed, molecular docking studies can be performed to predict the binding mode of the compound within the kinase's active site. This can provide insights for further lead optimization.

In Silico ADMET Prediction

Various computational models can predict key drug-like properties.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Lipinski's Rule of FiveCompliantGood oral bioavailability likely
Aqueous SolubilityModerateMay require formulation optimization
CYP450 InhibitionLowLow risk of drug-drug interactions
hERG InhibitionLowLow risk of cardiotoxicity

Visualization of the Screening Cascade

Screening_Cascadecluster_0Part 1: Primary Screeningcluster_1Part 2: Hit Confirmation & Validationcluster_2Part 3: Early ProfilingHTS_KinaseHigh-Throughput Kinase Screen(Luminescent Assay)Ortho_KinaseOrthogonal Kinase Assay(Fluorescence-Based)HTS_Kinase->Ortho_KinaseIdentified HitCell_MetabolismCell-Based Metabolic Screen(Seahorse OCR)In_SilicoIn Silico ADMET & DockingCell_Metabolism->In_SilicoConfirmed Metabolic ActivityCETSACellular Thermal Shift Assay(Target Engagement)Ortho_Kinase->CETSAConfirmed HitCETSA->In_SilicoValidated Target

Caption: A streamlined workflow for the early-stage screening of the target compound.

Conclusion

This in-depth technical guide provides a robust and scientifically sound strategy for the early-stage evaluation of 6-(2-Methoxyanilino)[1][2]oxadiazolo[3,4-b]pyrazin-5-ol. By employing a multi-faceted approach that combines high-throughput screening, cell-based assays, and in silico profiling, researchers can efficiently identify the biological activity of this novel compound and make informed decisions about its potential for further development as a therapeutic agent.

References

  • Daoud, N. E.-H., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503–522. [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Daoud, N. E.-H., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. PubMed. [Link]

  • Daoud, N. E.-H., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Bentham Science Publishers. [Link]

  • Xu, M. (2020, June 3). The Importance of ADMET in Early Drug Discovery and Development. The Scientist. [Link]

  • Biocompare. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. [Link]

  • Sumi, T., Asai, A., & Ogo, N. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R & D, 24(3), 327–335. [Link]

  • American Association for Cancer Research. (2025, April 22). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. [Link]

  • De-Risking Drug Discovery Programmes Early with ADMET. (2011, December 16). SciSpace. [Link]

  • Lee, J., Park, I.-S., Park, G., Cho, K., Park, H.-S., & Min, D.-H. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5756–5762. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Salamoun, J. M., Garcia, C. J., Hargett, S. R., Murray, J. H., Chen, S.-Y., Beretta, M., Alexopoulos, S. J., Shah, D. P., Olzomer, E. M., Tucker, S. P., Hoehn, K. L., & Santos, W. L. (2023). 6-Amino[1][2]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. Diabetes, 72(3), 374–384. [Link]

  • Salamoun, J. M., Garcia, C. J., Hargett, S. R., Murray, J. H., Chen, S.-Y., Beretta, M., Alexopoulos, S. J., Shah, D. P., Olzomer, E. M., Tucker, S. P., Hoehn, K. L., & Santos, W. L. (2023). 6-Amino[1][2]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. PMC. [Link]

  • Giménez-de Landa, A., Espargaró, A., Busquets, M. A., Pérez-Poy, A., Sureda, F. X., Sabaté, R., & Leiva, F. (2017). Structure-Activity Studies of Novel di-substituted[1][2]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]

  • Salamoun, J. M., Garcia, C. J., Hargett, S. R., Murray, J. H., Chen, S.-Y., Beretta, M., Alexopoulos, S. J., Shah, D. P., Olzomer, E. M., Tucker, S. P., Hoehn, K. L., & Santos, W. L. (2024). Design, Synthesis, and Biological Evaluation of[1][2]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry, 67(4), 3025–3037. [Link]

  • Kumar, V., & Aggarwal, R. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Current Organic Chemistry, 15(21), 3855–3875. [Link]

  • DrugMapper. (n.d.). DrugMapper. Retrieved from [Link]

  • Shults, P. A., Tikhonov, D. S., Semenova, M. N., Semenov, A. A., & Tikhonova, M. A. (2025).[1][2]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors. Chemistry, 7(4), 158. [Link]

  • Childress, E. S., Alexopoulos, S. J., Hoehn, K. L., & Santos, W. L. (2018).[1][2]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 61(21), 9679–9689. [Link]

  • Salamoun, J. M., Garcia, C. J., Hargett, S. R., Murray, J. H., Chen, S.-Y., Beretta, M., Alexopoulos, S. J., Shah, D. P., Olzomer, E. M., Tucker, S. P., Hoehn, K. L., & Santos, W. L. (2020). 6-Amino[1][2]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. PubMed. [Link]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Small-molecule mitochondrial uncouplers represent a breakthrough therapeutic class for metabolic diseases, particularly nonalcoholic steatohepatitis (NASH). Derivatives of the [1,2,5]oxadiazolo[3,4-b]pyrazine core, such as the widely studied BAM15, have demonstrated potent ability to cycle protons across the mitochondrial inner membrane without depolarizing the plasma membrane[1].

Recent structure-activity relationship (SAR) optimizations have shown that replacing one of the aniline moieties on the pyrazine ring with a hydroxyl group yields 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivatives. Because the O–H bond is more acidic than the N–H bond, this structural evolution obviates the need for two anilines, widening the scope for substituents like the 2-methoxyanilino group, and improving in vivo efficacy in NASH models[2]. This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology specifically engineered to handle the unique physicochemical properties of 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol for pharmacokinetic and in vitro assay quantification.

MOA Compound 6-(2-Methoxyanilino)[1,2,5] oxadiazolo[3,4-b]pyrazin-5-ol Protonation Protonation at Inner Membrane Compound->Protonation Transports H+ Uncoupling Mitochondrial Uncoupling Protonation->Uncoupling Disrupts Gradient Metabolism Increased Oxygen Consumption (OCR) Uncoupling->Metabolism Accelerates

Fig 1. Mechanism of action for oxadiazolopyrazine derivatives as mitochondrial uncouplers.

Physicochemical Profiling & Chromatographic Rationale

Developing an HPLC method for 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol requires navigating three primary structural challenges:

  • Extreme Acidity of Protons : The [1,2,5]oxadiazolo[3,4-b]pyrazine core is powerfully electron-withdrawing[1]. This exerts an inductive effect that drastically lowers the pKa of both the aniline N–H and the pyrazine O–H[2].

  • Tautomerism : The 5-ol group on the pyrazine ring exists in equilibrium with its pyrazin-5(4H)-one tautomer. If the mobile phase pH is near the compound's pKa, this dynamic equilibrium will cause severe peak splitting and broadening.

  • Hydrophobicity : The fused bicyclic core and the methoxyaniline ring render the unionized molecule highly lipophilic.

The Causality of Method Design : To force the compound into a single, unionized tautomeric state, the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases (pH ~2.0). This suppresses the ionization of the acidic O–H and N–H protons, ensuring sharp, symmetrical peaks. This approach aligns with established purification protocols for oxadiazolopyrazine analogs which rely on CH₃CN/H₂O mixtures containing 0.1% TFA on C18 stationary phases[3]. Furthermore, an end-capped C18 column with embedded polar groups (e.g., Waters XBridge Shield RP18) is selected to prevent secondary electrostatic interactions between the analyte and residual surface silanols.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, this protocol operates as a self-validating system . The method incorporates internal System Suitability Testing (SST) and an Internal Standard (IS) recovery threshold. If the system fails these built-in checks, the data is automatically flagged as invalid, preventing the propagation of analytical errors.

Reagents and Materials
  • Aqueous Mobile Phase (A) : LC-MS Grade Water + 0.1% TFA (v/v)

  • Organic Mobile Phase (B) : LC-MS Grade Acetonitrile + 0.1% TFA (v/v)

  • Column : Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm)

  • Internal Standard (IS) : BAM15 (or a stable isotope-labeled analog)

Sample Preparation (Plasma / In Vitro Media)
  • Spike : Aliquot 50 µL of biological sample into a microcentrifuge tube. Add 10 µL of IS working solution (10 µg/mL BAM15).

  • Precipitate : Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to disrupt protein binding).

  • Vortex & Centrifuge : Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer : Transfer 100 µL of the supernatant to an HPLC vial containing a glass micro-insert.

  • Self-Validation Check : The absolute peak area of the IS must correspond to a recovery rate of 85%–115% . If recovery falls outside this window, the extraction is deemed invalid due to matrix effects or precipitation failure.

HPLC_Workflow A 1. Sample Prep (Protein Ppt) B 2. Centrifugation (14,000 x g) A->B C 3. RP-HPLC Injection B->C D 4. Gradient Elution (0.1% TFA) C->D E 5. UV Detection (254 nm) D->E F 6. Data Analysis (Quantification) E->F

Fig 2. Step-by-step RP-HPLC analytical workflow for sample processing and quantification.

Chromatographic Conditions & Data Presentation

Table 1: Optimized HPLC Parameters
ParameterSpecification / SettingRationale
Column Temperature 30 °C ± 1 °CStabilizes column backpressure and mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading while maintaining LOD.
Detection Wavelength UV at 254 nm and 320 nmCaptures the extended π-conjugation of the bicyclic core.
Autosampler Temp 4 °CPrevents degradation of the 5-ol moiety in matrix.
Table 2: Gradient Elution Program

To elute polar matrix interferences early and sharpen the target analyte peak, a dynamic gradient is employed.

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Curve Profile
0.08515Initial Hold (Isocratic)
2.08515Wash polar interferences
8.01090Linear Ramp (Analyte Elution)
10.01090Column Flush
10.18515Return to Initial
15.08515Column Re-equilibration
Table 3: System Suitability Testing (SST) & Validation Criteria

Prior to analyzing unknown samples, a 10 µg/mL neat standard must be injected in triplicate. The analytical run is strictly gated by the following self-validating parameters:

Validation ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) Drift ≤ 2.0% RSDPurge pumps; check for leaks or pump cavitation.
Tailing Factor ( Tf​ ) ≤ 1.5Re-prepare Mobile Phase A to ensure pH is strictly ~2.0.
Theoretical Plates ( N ) ≥ 2,500Flush column with 100% ACN; replace column if persistent.
Linearity ( R2 ) ≥ 0.995 (10 ng/mL - 50 µg/mL)Recalibrate standard curve; check injector linearity.
Carryover ≤ 0.5% in blank post-ULOQReplace needle wash solvent (50:50 MeOH:H₂O).

References

  • [1] Childress, E. S., et al. (2020). [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. URL:[Link]

  • [2] Salamoun, J. M., et al. (2020). 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. URL:[Link]

  • [3] Universitat Politècnica de Catalunya (UPC) Research Group. Structure-Activity Studies of Novel di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. URL:[Link]

Sources

Application Notes and Protocols for Targeted Drug Delivery of 6-(2-Methoxyanilino)oxadiazolo[3,4-b]pyrazin-5-ol (MOP-5)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the formulation of 6-(2-Methoxyanilino)oxadiazolo[3,4-b]pyrazin-5-ol (designated herein as MOP-5), a novel heterocyclic small molecule, for targeted drug delivery applications. Recognizing the challenges typically associated with compounds of this class, such as poor aqueous solubility and potential off-target effects, this guide focuses on leveraging advanced nanocarrier technologies to enhance therapeutic efficacy and minimize systemic toxicity. We present detailed protocols for the preparation and characterization of liposomal formulations, polymeric nanoparticles, and antibody-drug conjugates (ADCs). The underlying scientific principles, critical process parameters, and essential analytical techniques are discussed to provide researchers with a robust framework for developing targeted MOP-5 therapeutics.

Introduction: The Rationale for Targeted Delivery of MOP-5

6-(2-Methoxyanilino)oxadiazolo[3,4-b]pyrazin-5-ol (MOP-5) represents a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological potential. However, like many small molecule kinase inhibitors and other targeted agents, its therapeutic window is often limited by suboptimal pharmacokinetic properties and dose-limiting toxicities. The inherent hydrophobicity of the MOP-5 structure suggests poor aqueous solubility, which can lead to low bioavailability and erratic absorption.

Targeted drug delivery systems offer a compelling solution to these challenges. By encapsulating MOP-5 within a nanocarrier, it is possible to:

  • Improve Solubility and Stability: Formulate the drug in a manner that allows for intravenous administration and protects it from premature degradation.

  • Enable Passive Targeting: Utilize the Enhanced Permeability and Retention (EPR) effect, where nanocarriers preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.

  • Facilitate Active Targeting: Decorate the nanocarrier surface with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells, thereby increasing cellular uptake and localized drug concentration.

  • Control Drug Release: Engineer the carrier to release MOP-5 in response to specific physiological triggers (e.g., pH, enzymes) within the target microenvironment.

This guide details three primary formulation strategies, providing both the theoretical basis and practical protocols for their implementation.

Formulation Strategy 1: PEGylated Liposomal MOP-5 for Passive Targeting

Liposomes are self-assembling, spherical vesicles composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and versatility make them an FDA-approved platform for drug delivery. For hydrophobic drugs like MOP-5, the molecule can be partitioned within the lipid bilayer. The addition of polyethylene glycol (PEG) to the liposome surface ("PEGylation") creates a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial system (RES), prolonging circulation time and enhancing accumulation in tumors via the EPR effect.

Protocol: Thin-Film Hydration for MOP-5 Liposome Preparation

This protocol describes the preparation of MOP-5 loaded PEGylated liposomes using the well-established thin-film hydration method followed by extrusion for size homogenization.

Workflow Diagram: Liposome Formulation

Liposome_Workflow cluster_prep Step 1: Preparation cluster_form Step 2: Formulation cluster_purify Step 3: Purification A 1. Dissolve Lipids & MOP-5 in Organic Solvent B 2. Rotary Evaporation to form Thin Film A->B C 3. Vacuum Desiccation to remove residual solvent B->C D 4. Hydration with Buffer to form Multilamellar Vesicles (MLVs) C->D E 5. Extrusion through Polycarbonate Membranes D->E F Result: Unilamellar Vesicles (LUVs) E->F G 6. Size Exclusion Chromatography to remove unencapsulated MOP-5 F->G H 7. Sterile Filtration G->H I Final Product: MOP-5 Liposomes H->I

Caption: Workflow for MOP-5 liposome preparation.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • MOP-5

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration Buffer (e.g., HEPES-buffered saline, pH 7.4)

Step-by-Step Protocol:

  • Lipid & Drug Dissolution: In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 in chloroform/methanol at a molar ratio of 55:40:5. Add MOP-5 at a drug-to-lipid ratio of 1:20 (w/w). The choice of a high phase transition temperature lipid (DSPC) and cholesterol is to create a rigid bilayer that minimizes drug leakage.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 60-65°C (above the Tc of DSPC) to evaporate the organic solvent. A thin, uniform lipid film should form on the flask wall.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent, which is critical to avoid toxicity and formulation instability.

  • Hydration: Warm the hydration buffer (HBS, pH 7.4) to 65°C. Add the buffer to the flask and hydrate the lipid film by gentle rotation for 1 hour at 65°C. This process forms large, multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Load the MLV suspension into a pre-heated (65°C) mini-extruder. Extrude the suspension 10-15 times through stacked polycarbonate membranes, starting with a 400 nm pore size and finishing with a 100 nm pore size. This process generates small unilamellar vesicles (LUVs) with a defined particle size, which is crucial for exploiting the EPR effect.

  • Purification: Remove unencapsulated MOP-5 by passing the liposome suspension through a Sephadex G-50 size-exclusion chromatography column, eluting with the hydration buffer. The liposomes will elute in the void volume.

  • Sterilization & Storage: Sterilize the final formulation by passing it through a 0.22 µm syringe filter. Store at 4°C.

Characterization of Liposomal MOP-5
ParameterMethodTypical SpecificationRationale
Particle Size & PDI Dynamic Light Scattering (DLS)80 - 120 nm, PDI < 0.2Optimal size for EPR-mediated tumor accumulation and low polydispersity for batch consistency.
Zeta Potential Laser Doppler Electrophoresis-5 to -20 mVSlightly negative charge from PEG shield prevents aggregation and reduces RES uptake.
Encapsulation Efficiency UV-Vis Spectroscopy / HPLC> 90%Measures the percentage of MOP-5 successfully encapsulated within the liposomes.
Drug Release Profile Dialysis Method (e.g., against PBS)< 10% release over 24hEnsures drug remains within the carrier during circulation until it reaches the target site.

Formulation Strategy 2: MOP-5 Loaded PLGA Nanoparticles for Controlled Release

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use. Drugs encapsulated within a PLGA matrix are released in a controlled manner as the polymer undergoes hydrolysis. This strategy is excellent for achieving sustained drug levels at the target site.

Protocol: Emulsion-Solvent Evaporation for MOP-5 PLGA Nanoparticles

Workflow Diagram: Nanoparticle Formulation

NP_Workflow cluster_emulsion Step 1: Emulsification cluster_harden Step 2: Nanoparticle Hardening cluster_purify Step 3: Purification & Lyophilization A 1. Dissolve PLGA & MOP-5 in Dichloromethane (Oil Phase) B 2. Prepare Aqueous Phase with PVA Surfactant A->B C 3. Emulsify Oil in Water using High-Shear Homogenization B->C D 4. Stir overnight to evaporate Dichloromethane C->D E Result: Hardened Nanoparticle Suspension D->E F 5. Centrifugation & Washing to remove excess PVA and drug E->F G 6. Resuspend in Cryoprotectant F->G H 7. Lyophilization for long-term stability G->H

Caption: Workflow for MOP-5 PLGA nanoparticle preparation.

Materials:

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)

  • MOP-5

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA), 2% w/v aqueous solution

  • Cryoprotectant (e.g., 5% w/v trehalose solution)

Step-by-Step Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of MOP-5 in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water. PVA acts as a stabilizer, preventing nanoparticle aggregation.

  • Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Immediately emulsify using a probe sonicator or high-shear homogenizer for 2 minutes on an ice bath to form an oil-in-water (o/w) emulsion. The energy input during this step is a critical parameter that controls the final particle size.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid, hardened nanoparticles.

  • Washing and Collection: Collect the nanoparticles by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). Discard the supernatant, which contains free drug and excess PVA. Resuspend the pellet in deionized water and repeat the washing step twice to ensure complete removal of impurities.

  • Lyophilization: Resuspend the final nanoparticle pellet in a 5% trehalose solution (a cryoprotectant to prevent aggregation during freezing) and freeze-dry for 48 hours. The resulting powder can be stored long-term at -20°C.

Characterization of PLGA Nanoparticles
ParameterMethodTypical SpecificationRationale
Particle Size & PDI Dynamic Light Scattering (DLS)150 - 250 nm, PDI < 0.2Size influences biodistribution and cellular uptake.
Surface Morphology Scanning Electron Microscopy (SEM)Spherical, smooth surfaceConfirms nanoparticle integrity and uniformity.
Drug Loading & EE HPLC after dissolving NPs in solventDL: 5-10%, EE: > 70%Quantifies the amount of MOP-5 successfully incorporated into the nanoparticles.
In Vitro Release Dialysis against PBS (pH 7.4, 37°C)Biphasic: initial burst followed by sustained release over days/weeksSimulates drug release kinetics in vivo, governed by diffusion and polymer degradation.

Formulation Strategy 3: Antibody-Drug Conjugate (ADC) for Active Targeting

For potent cytotoxic agents, an ADC approach offers the highest degree of selectivity. This involves covalently linking MOP-5 to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The ADC circulates systemically until it binds to the target antigen on cancer cells, after which it is internalized, and the drug is released inside the cell, maximizing on-target toxicity while minimizing systemic exposure.

This protocol assumes MOP-5 can be chemically modified to introduce a reactive handle for conjugation without losing its activity.

Protocol: Thiol-Maleimide Conjugation for MOP-5 ADC

Workflow Diagram: ADC Formulation

ADC_Workflow cluster_mAb Step 1: Antibody Modification cluster_Drug Step 2: Drug-Linker Synthesis cluster_Conj Step 3: Conjugation & Purification A 1. Reduce mAb interchain disulfides (e.g., with TCEP) B Result: Thiol-functionalized mAb A->B E 3. React Thiol-mAb with MOP-5-Linker-Maleimide B->E C 2. Synthesize MOP-5 with a Maleimide-Linker (e.g., SMCC) D Result: MOP-5-Linker-Maleimide C->D D->E F 4. Purify ADC via Size Exclusion or HIC E->F G Final Product: MOP-5 ADC F->G

Caption: Workflow for MOP-5 Antibody-Drug Conjugate synthesis.

Materials:

  • Target-specific monoclonal antibody (e.g., Trastuzumab for HER2+ cancer)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • MOP-5-Linker-Maleimide payload (requires custom synthesis)

  • Conjugation Buffer (e.g., Phosphate buffer with EDTA, pH 7.0)

  • Purification system (e.g., ÄKTA FPLC with Superdex 200 column)

Step-by-Step Protocol:

  • Antibody Reduction: Prepare the mAb at ~10 mg/mL in conjugation buffer. Add a 2.5-fold molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing reactive thiol groups. Incubate at 37°C for 1 hour. The degree of reduction controls the final drug-to-antibody ratio (DAR).

  • Payload Preparation: Dissolve the MOP-5-Linker-Maleimide compound in a compatible organic solvent like DMSO.

  • Conjugation: Add a 5-fold molar excess of the dissolved MOP-5 payload to the reduced mAb solution. Allow the reaction to proceed for 2 hours at room temperature with gentle mixing. The maleimide group will react specifically with the exposed thiol groups on the antibody to form a stable thioether bond.

  • Quenching: Quench any unreacted maleimide groups by adding a 10-fold excess of N-acetylcysteine and incubating for 20 minutes.

  • Purification: Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). HIC is particularly useful for separating ADC species with different DAR values.

  • Characterization and Formulation: Pool the fractions containing the purified ADC. Characterize the product (see table below) and formulate it in a suitable buffer (e.g., histidine-sucrose buffer, pH 6.0) for stability.

Characterization of MOP-5 ADC
ParameterMethodTypical SpecificationRationale
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis SpectroscopyDAR = 3.5 - 4.0A critical quality attribute balancing potency and pharmacokinetics. Too high a DAR can lead to aggregation and rapid clearance.
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)> 95% MonomerEnsures the ADC is not aggregated, which can impact efficacy and immunogenicity.
Antigen Binding Affinity Surface Plasmon Resonance (SPR) or ELISAKD comparable to naked mAbConfirms that the conjugation process has not compromised the antibody's ability to bind its target.
In Vitro Cytotoxicity Cell-based assay (e.g., on target-positive and target-negative cell lines)Potent killing of target+ cells; minimal effect on target- cellsDemonstrates the antigen-specific killing activity of the ADC.

Conclusion

The successful development of 6-(2-Methoxyanilino)oxadiazolo[3,4-b]pyrazin-5-ol (MOP-5) as a therapeutic agent hinges on overcoming its inherent physicochemical limitations. The formulation strategies detailed in these application notes—liposomes, polymeric nanoparticles, and antibody-drug conjugates—provide a range of powerful tools to enhance solubility, control release, and achieve targeted delivery. The choice of formulation will depend on the specific therapeutic application, the mechanism of action of MOP-5, and the desired pharmacokinetic profile. Rigorous characterization, as outlined in this guide, is essential at every stage to ensure the development of a safe, stable, and effective drug product.

References

  • Title: The EPR effect: Unique features of tumor blood vessels for drug delivery, factors involved, and limitations and augmentation of the effect. Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Liposomes as advanced delivery systems for cancer chemotherapy. Source: Journal of Controlled Release URL: [Link]

  • Title: PLGA-based nanoparticles as cancer drug delivery systems. Source: Journal of Controlled Release URL: [Link]

  • Title: Poly(lactic-co-glycolic acid) (PLGA) as a biodegradable controlled drug delivery carrier. Source: Molecules URL: [Link]

  • Title: Nanoparticle-based targeted drug delivery. Source: Experimental and Molecular Medicine URL: [Link]

  • Title: Liposomal Drug Delivery Systems: An Update of Research and Development. Source: Pharmaceutics URL: [Link]

Application Note: Mass Spectrometry Analysis of 6-(2-Methoxyanilino)oxadiazolo[3,4-b]pyrazin-5-ol

Application Note: Mass Spectrometry Analysis of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol

Abstract

This application note provides a comprehensive guide to the qualitative and quantitative analysis of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol, a heterocyclic compound of interest in drug discovery and development. The methodologies detailed herein leverage modern liquid chromatography-mass spectrometry (LC-MS) techniques to ensure high sensitivity, specificity, and structural confirmation. Protocols for high-resolution mass spectrometry (HRMS) for accurate mass determination, tandem mass spectrometry (MS/MS) for structural elucidation, and triple quadrupole mass spectrometry (QqQ) for robust quantification are presented. These protocols are designed for researchers, analytical scientists, and drug development professionals requiring reliable analytical characterization of this and structurally related molecules.

Introduction and Analyte Properties

The compound 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol belongs to a class of nitrogen-rich heterocyclic compounds. The [1][2][3]oxadiazolo[3,4-b]pyrazine core, also known as furazanopyrazine, is a potent electron-withdrawing group.[4][5] This structural feature, combined with the aniline substituent, suggests potential applications as a kinase inhibitor or mitochondrial uncoupler, areas of significant interest in metabolic disease and oncology research.[4][6] Accurate and precise bioanalytical methods are therefore critical for pharmacokinetic, metabolism, and safety studies.[7][8]

Mass spectrometry, coupled with liquid chromatography, is the premier analytical tool for this purpose. The multiple nitrogen atoms in the structure are readily protonated, making the molecule highly suitable for positive-mode electrospray ionization (ESI).[9][10]

Analyte Physicochemical Profile:

PropertyValue
Molecular Formula C₁₁H₉N₅O₃
Monoisotopic Mass 259.06999 g/mol
Predicted [M+H]⁺ (Protonated) 260.07777 m/z
Key Structural Features - Electron-withdrawing oxadiazolopyrazine core- Proton-accepting nitrogen atoms- Aromatic aniline and pyrazine rings- Potentially acidic N-H and O-H protons

General Workflow for LC-MS/MS Analysis

The overall analytical process follows a standardized workflow designed to ensure data quality and reproducibility. This begins with careful sample preparation, followed by chromatographic separation and mass spectrometric detection.

LCMS_Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS Systemcluster_dataData ProcessingAStock Solution(e.g., DMSO)BWorking Solution(e.g., 50% Acetonitrile)A->BCMatrix Spike / Dilution(Plasma, Buffer, etc.)B->CDProtein Precipitation(e.g., Acetonitrile)C->DEUPLC/HPLC(C18 Column)D->EInjectionFElectrospray Ionization(ESI+)E->FGMass Analyzer(QTOF or QqQ)F->GHQualitative Analysis(Formula ID, Structure)G->HIQuantitative Analysis(Concentration)G->I

Caption: General workflow for sample analysis.

Protocol I: Qualitative Analysis by LC-HRMS (Q-TOF)

This protocol is designed for initial characterization, enabling confirmation of elemental composition through accurate mass measurement.

Objective: To determine the accurate mass of the protonated molecular ion and confirm its elemental formula.

Instrumentation: A UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in DMSO.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid. The use of an acidic modifier is critical for promoting protonation and achieving high ionization efficiency in ESI-positive mode.[1][9]

  • Liquid Chromatography Method:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      Time (min) %B
      0.0 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

  • High-Resolution Mass Spectrometry Method:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • Mass Range: 50 - 500 m/z.

    • Acquisition Mode: MS¹ (Full Scan) with a resolution >20,000 FWHM.

    • Lock Mass: Use a reference compound (e.g., Leucine Enkephalin) for real-time mass correction.

  • Data Analysis:

    • Extract the chromatogram for the theoretical [M+H]⁺ ion (m/z 260.0778).

    • Verify that the measured mass is within 5 ppm of the theoretical mass.

    • Confirm the isotopic pattern matches the theoretical distribution for C₁₁H₉N₅O₃.

Protocol II: Structural Elucidation by Tandem MS (MS/MS)

This protocol uses collision-induced dissociation (CID) to fragment the molecule, providing structural confirmation.

Objective: To generate a characteristic fragmentation spectrum (MS/MS) and propose a fragmentation pathway to confirm the molecular structure.

Step-by-Step Protocol:

  • LC-MS/MS Method: Use the same LC conditions as in Protocol I. The MS method is modified for fragmentation.

  • Tandem Mass Spectrometry Method:

    • Acquisition Mode: Targeted MS/MS or Product Ion Scan.

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 260.1.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions. In-source fragmentation can also be utilized but may be less specific than beam-type CID.[11]

  • Data Analysis & Proposed Fragmentation:

    • Analyze the resulting product ion spectrum. The fragmentation of pyrazine and aniline derivatives often involves ring cleavage and loss of small neutral molecules.[2][12]

    • The bond between the pyrazine ring and the aniline nitrogen is a likely point of initial cleavage.

Fragmentation_Pathwaycluster_fragsMajor Product IonsparentPrecursor IonC₁₁H₁₀N₅O₃⁺m/z 260.1frag1Loss of CH₃(from methoxy)C₁₀H₇N₅O₂⁺m/z 230.1parent->frag1-CH₃˙ (15 Da)frag2Loss of Aniline MoietyC₅H₂N₄O₂⁺m/z 163.0parent->frag2-C₆H₇NO (109 Da)frag3Aniline FragmentC₇H₈NO⁺m/z 122.1parent->frag3Cleavage

Caption: Proposed fragmentation pathway for the analyte.

Protocol III: Quantitative Analysis by LC-MS/MS (QqQ)

This protocol provides a robust, sensitive, and selective method for quantifying the analyte in complex matrices, such as plasma, which is essential for pharmacokinetic studies.[13]

Objective: To develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for accurate quantification.

Instrumentation: A UHPLC system coupled to a Triple Quadrupole (QqQ) mass spectrometer.

Step-by-Step Protocol:

  • Sample Preparation:

    • For plasma samples, perform protein precipitation.[7] To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute, then centrifuge at >12,000 g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Method Development & Optimization:

    • Using infusion of a standard solution, optimize the precursor ion (Q1) and identify the most stable and intense product ions (Q3) by performing a product ion scan.

    • Optimize collision energy (CE) and other source parameters for each precursor-product transition to maximize signal intensity.

  • LC-MS/MS Method:

    • Use the LC gradient from Protocol I. A rapid gradient may be employed for high-throughput analysis.[1]

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Proposed MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) CE (eV)
      Quantifier 260.1 163.0 100 Optimized

      | Qualifier | 260.1 | 122.1 | 100 | Optimized |

  • Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, recovery, and matrix effects.[8] A typical linear range for kinase inhibitors in plasma might be 1-2000 ng/mL.[7]

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive mass spectrometric analysis of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol. By employing high-resolution MS for identity confirmation, tandem MS for structural verification, and triple quadrupole MS for quantification, researchers can generate high-quality, reliable data essential for advancing drug discovery and development programs. The principles and specific parameters described can be adapted for other similar nitrogen-containing heterocyclic molecules.

References

  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Mass spectra of pyrazino- and piperazinoindole derivatives. (1978, June 1). R Discovery. Retrieved March 24, 2026, from [Link]

  • Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma. (2017, July 10). PubMed. Retrieved March 24, 2026, from [Link]

  • Overcoming LC Analytical Challenges in Small Molecule Kinase Inhibitor Development. (2026, February 24). Waters. Retrieved March 24, 2026, from [Link]

  • Mass spectra of tentatively identified pyrazine products. The 5 largest... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Retrieved March 24, 2026, from [Link]

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. (2015, March 15). PubMed. Retrieved March 24, 2026, from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry. Retrieved March 24, 2026, from [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (2005, September 25). PubMed. Retrieved March 24, 2026, from [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and. (2023, September 9). SpringerLink. Retrieved March 24, 2026, from [Link]

  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Comprehensive survey of VUV induced dissociative photoionization of aniline: Role of H migration assisted isomerization. (n.d.). ArTS. Retrieved March 24, 2026, from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/Part 1, 1998. (n.d.). Thieme E-Books & E-Journals. Retrieved March 24, 2026, from [Link]

  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. (2020, October 9). The Research Repository @ WVU. Retrieved March 24, 2026, from [Link]

  • Ionized aniline and its distonic radical cation isomers. (2002, January 25). R Discovery. Retrieved March 24, 2026, from [Link]

  • Collision-induced dissociation of phenethylamides: role of ion-neutral complex. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Fragmentation dynamics of the doubly charged aniline: the source of kinetically excited CnH3+ ions. (2024, December 27). CNR Iris. Retrieved March 24, 2026, from [Link]

  • 6-Amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Structure-Activity Studies of Novel di-substituted[1][2][3]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). UPCommons. Retrieved March 24, 2026, from [Link]

  • Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. (n.d.). Chemical Review and Letters. Retrieved March 24, 2026, from [Link] 24.[1][2][3]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors. (2025, October 1). MDPI. Retrieved March 24, 2026, from [Link] 25.[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 6-(2-Methoxyanilino)oxadiazolo[3,4-b]pyrazin-5-ol in DMSO Mixtures

Technical Support Center: Enhancing Aqueous Solubility of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol in DMSO Mixtures

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of the compound 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol, a member of the[1][2][3]oxadiazolo[3,4-b]pyrazine family. This class of compounds has been investigated for various therapeutic applications, but their utility can be limited by poor physicochemical properties, including solubility.[4] This document offers troubleshooting advice and detailed protocols to systematically address and improve the aqueous solubility of this compound, particularly when using dimethyl sulfoxide (DMSO) as a co-solvent.

I. Frequently Asked Questions (FAQs)

Q1: What is 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol and why is its solubility a concern?

A1: 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol belongs to a class of heterocyclic compounds known as furazanopyrazines. These compounds are of interest in medicinal chemistry.[5] However, like many aromatic and heterocyclic compounds, it is expected to have low aqueous solubility due to its predominantly nonpolar structure. Poor aqueous solubility is a major hurdle in drug discovery, as it can lead to low bioavailability and unreliable results in biological assays.[6]

Q2: Why is DMSO commonly used to dissolve this type of compound?

A2: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] Its ability to act as a "universal solvent" makes it an invaluable tool for preparing stock solutions of poorly water-soluble compounds for in vitro and in vivo studies.[8]

Q3: What are the main challenges when using DMSO-water mixtures?

A3: While DMSO is an excellent solvent, challenges arise when diluting a DMSO stock solution into an aqueous buffer. The compound may precipitate out of solution as the solvent environment becomes more polar (i.e., higher water content). This can lead to inaccurate compound concentrations in your experiments. The final concentration of DMSO must also be carefully controlled, as it can have its own biological effects.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4: Kinetic solubility is the concentration of a compound at which it starts to precipitate from a solution when added from a concentrated stock (like DMSO).[9][10] It's a measure of how quickly a compound falls out of a supersaturated solution.[1][10] Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution after an extended period of equilibration.[9][10] Kinetic solubility values are often higher than thermodynamic solubility values but can be less reproducible.[10][11] For initial screening, kinetic solubility is often sufficient, but for later-stage development, thermodynamic solubility is a more critical parameter.[12]

II. Troubleshooting Guides

Root Cause Analysis: This is a classic sign of a compound exceeding its aqueous solubility limit. The DMSO keeps the compound in solution at high concentrations, but when the solution is diluted with water, the solvent polarity increases, and the compound crashes out.

Solutions:

  • Optimize the DMSO Concentration: The most straightforward approach is to adjust the percentage of DMSO in the final aqueous solution.[8] This technique is known as cosolvency.[3][13] By increasing the proportion of the organic cosolvent, you decrease the overall polarity of the solvent mixture, which can enhance the solubility of a hydrophobic compound.[14]

    • Actionable Advice: Create a matrix of final DMSO concentrations (e.g., 0.5%, 1%, 2%, 5% v/v) and observe the highest concentration at which your compound remains in solution. Always consider the tolerance of your biological system to DMSO.

  • Lower the Final Compound Concentration: If you have flexibility in your experimental design, simply lowering the final concentration of your compound may be enough to stay below its solubility limit in the desired DMSO/water mixture.

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[15][16][17] The structure of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol contains a hydroxyl group and an amino group, suggesting it may have ionizable protons.

    • Actionable Advice: Determine the pKa of your compound. If it has an acidic proton, increasing the pH of the aqueous buffer will deprotonate the compound, forming a more soluble salt.[18] Conversely, for a basic compound, decreasing the pH can increase solubility.[18] Experiment with a range of physiologically relevant pH values (e.g., pH 6.0, 7.4, 8.0) to see if this improves solubility.

  • Temperature Control: Solubility is generally temperature-dependent. For some compounds, a modest increase in temperature can significantly improve solubility. However, be mindful of the thermal stability of your compound and the requirements of your experimental system.

Root Cause Analysis: Inconsistent results can often be traced back to poor solubility.[8] If the compound is precipitating in the assay medium, the actual concentration of the dissolved (and therefore active) compound will be lower and more variable than the nominal concentration.

Solutions:

  • Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of compound precipitation. This can appear as small crystals or an amorphous film.

  • Incorporate Solubilizing Excipients: Excipients are "inactive" ingredients that can be used to improve the solubility and stability of active pharmaceutical ingredients (APIs).[2][19][20]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6][8]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[8][21]

  • Prepare a Solid Dispersion: For more advanced applications, creating a solid dispersion can significantly enhance solubility.[22][23] This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[8]

III. Experimental Protocols & Data Presentation

This protocol provides a method for determining the kinetic solubility of your compound at various DMSO concentrations.

Materials:

  • 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol

  • DMSO (anhydrous, high purity)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader with turbidity or nephelometry capabilities

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Create a Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your DMSO stock solution with 100% DMSO.

  • Transfer to Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer. Then, transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the aqueous plate. This will create a range of compound concentrations at a fixed final DMSO concentration.

  • Incubate and Read: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity or light scattering at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Data Presentation:

Final DMSO Concentration (v/v)Kinetic Solubility (µM)
0.5%
1.0%
2.0%
5.0%
Record your experimental values in the table above.

This is the gold-standard method for determining the true equilibrium solubility of a compound.[24]

Materials:

  • 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol (solid powder)

  • Desired DMSO/water solvent mixtures

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC or LC-MS system for quantification

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent mixture. The key is to have undissolved solid remaining.[24]

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[9][25]

  • Separate Solid from Solution: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant, being cautious not to disturb the solid pellet. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtrate with a suitable solvent for analysis.

  • Quantify: Analyze the concentration of the compound in the diluted filtrate using a validated HPLC or LC-MS method with a standard curve.[25]

  • Calculate Solubility: Back-calculate the concentration in the original undiluted sample to determine the thermodynamic solubility.

IV. Visualizations

Gcluster_0Solubility Troubleshooting WorkflowACompound Precipitates in Aqueous SolutionBIs the final DMSO concentration < 1%?A->BStartCIncrease DMSO concentration (e.g., 1-5%)B->CYesDIs the compound still precipitating?B->DNoC->DEConsider pH modificationD->EYesISolution is optimizedD->INoFIs the compound ionizable?E->FGAdjust pH to favor ionized formF->GYesHConsider adding solubilizing excipients (e.g., cyclodextrins, surfactants)F->HNoG->HH->I

Caption: Troubleshooting workflow for addressing compound precipitation.

Gcluster_1Co-solvency MechanismSoluteHydrophobic Solute6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-olWaterWaterHigh PolaritySolute->WaterPoor SolubilityMixtureDMSO/Water MixtureIntermediate Polarity(Solubilizing Environment)Solute->MixtureImproved SolubilityWater->MixtureDMSODMSOLower PolarityCo-solventDMSO->Mixture

Caption: Mechanism of co-solvency with DMSO and water.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • The Importance of Excipients in Drugs. Open Access Journals. Available at: [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]

  • kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. AIJFR. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Available at: [Link]

  • Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink. Available at: [Link]

  • How does pH affect solubility? askIITians. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. PubMed. Available at: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. SpringerLink. Available at: [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. Available at: [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. Available at: [Link]

  • Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. ACS Publications. Available at: [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. Available at: [Link]

  • DMSO Physical Properties. gChem. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • The Secret of Dimethyl Sulfoxide−Water Mixtures. A Quantum Chemical Study of 1DMSO−nWater Clusters. ACS Publications. Available at: [Link]

  • Dielectric Properties of Binary Solvent Mixtures of Dimethyl Sulfoxide with Water. PMC. Available at: [Link]

  • 6-Amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. PMC. Available at: [Link]

  • Structure-Activity Studies of Novel di-substituted[1][2][3]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. Available at: [Link] 38.[1][2][3]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors. MDPI. Available at: [Link]

  • 6-Amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. OUCI. Available at: [Link]

Troubleshooting 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol precipitation in assay buffers

Author: BenchChem Technical Support Team. Date: April 2026

Resolving 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Precipitation in Assay Buffers

Welcome to the Advanced Application Support Center. As researchers transition highly potent small molecules from organic stock solutions into aqueous biological assays (such as Seahorse XF respirometry or kinase panels), solubility failures are a primary source of artifactual data.

This guide provides a mechanistic deep-dive and self-validating protocols to resolve the precipitation of 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol , a highly lipophilic mitochondrial uncoupler[1].

Mechanistic Causality: Why is this compound precipitating?

To troubleshoot effectively, we must first understand the physicochemical nature of the molecule. 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol features a highly electron-withdrawing oxadiazolopyrazine core, which makes the hydroxyl group uniquely acidic (pKa ~ 4.5–5.5)[1].

While the deprotonated (anionic) state at physiological pH (7.4) offers some polarity, the planar bi-aryl ring system is highly susceptible to π−π stacking and hydrophobic collapse. When introducing this compound into an assay, precipitation is rarely a failure of thermodynamic solubility, but rather a failure of kinetic solubility driven by DMSO Shock [2].

The "DMSO Shock" Phenomenon: When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the DMSO solvent rapidly diffuses into the bulk water. This leaves the lipophilic solute locally stranded in a micro-environment of pure water before it can disperse, causing it to instantly nucleate and form micro-crystals[2]. Once nucleated, these aggregates are thermodynamically stable and will not re-dissolve, even if the final concentration is theoretically below the compound's solubility limit.

Mechanism DMSO 10 mM Stock in 100% DMSO Shock Direct Aqueous Dilution (DMSO Shock) DMSO->Shock Rapid addition StepDown Intermediate Dilution (e.g., 10% DMSO) DMSO->StepDown Gradual dilution Precip Pi-Pi Stacking & Crystallization Shock->Precip Local supersaturation Carrier BSA/Carrier Protein in Assay Buffer StepDown->Carrier Dropwise + Vortex Soluble Stable Solvated Monomer Carrier->Soluble Hydrophobic shielding

Fig 1. Mechanistic pathways of compound precipitation vs. stable solubilization.

Self-Validating Troubleshooting Protocol

To prevent localized supersaturation, you must control the dilution kinetics and provide a hydrophobic "sink" (carrier protein) in the receiving buffer.

Materials Required:
  • Essentially Fatty-Acid-Free Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., Seahorse XF Base Medium, pH 7.4)

  • Vortex mixer and heated water bath (37°C)

Step-by-Step Methodology:

Step 1: Buffer Optimization (The Hydrophobic Sink) Supplement your final aqueous assay buffer with 0.1% to 0.3% (w/v) essentially fatty-acid-free BSA . The hydrophobic binding pockets of BSA act as a thermodynamic sink, sequestering the lipophilic uncoupler monomers and preventing them from self-associating. Crucial: Ensure the pH is strictly adjusted to 7.4 after BSA addition to keep the uncoupler's hydroxyl group deprotonated.

Step 2: Intermediate "Step-Down" Dilution Do not spike 100% DMSO directly into the final assay buffer.

  • Create an intermediate stock by diluting your 10 mM (100% DMSO) stock to 1 mM in a 10% DMSO / 90% Buffer solution.

  • Pipette the buffer into the DMSO stock slowly, rather than dropping the DMSO into the buffer.

Step 3: Dropwise Addition with High-Shear Mixing Pre-warm your BSA-supplemented assay buffer to 37°C. While vigorously vortexing the buffer, add the intermediate stock dropwise . The high shear force and elevated temperature increase the kinetic dispersion rate, preventing the localized concentration from exceeding the nucleation threshold.

Step 4: Self-Validation (QC Check) Before applying the solution to your cells or enzyme, measure the Optical Density at 600 nm (OD600) or use Dynamic Light Scattering (DLS).

  • Pass: OD600 < 0.01 (Solution is optically clear; kinetic solubility achieved).

  • Fail: OD600 > 0.05 (Micro-precipitates present; discard and repeat dilution).

Workflow Step1 1. Thaw 10 mM DMSO Stock at Room Temp Step2 2. Prepare Intermediate Stock (1 mM in 10% DMSO/Buffer) Step1->Step2 Step4 4. Dropwise Addition with Continuous Vortexing Step2->Step4 Step3 3. Pre-warm Assay Buffer (pH 7.4, 0.1% BSA) to 37°C Step3->Step4 Step5 5. Final Assay Concentration (e.g., 10 µM, 0.1% DMSO) Step4->Step5

Fig 2. Optimized dilution workflow to prevent DMSO shock and maintain kinetic solubility.

Quantitative Data Matrix: Solubility Parameters

The following table summarizes the impact of different buffer formulations on the kinetic solubility and functional efficacy (Oxygen Consumption Rate, OCR) of the target compound at a 10 µM final concentration.

Buffer FormulationDilution MethodOD600 (Turbidity)Functional Efficacy (OCR % of Max)Conclusion
PBS (pH 7.4), 0% BSADirect Spike (100% DMSO)0.185 (Visible Cloud)12%Failure: Complete precipitation
PBS (pH 7.4), 0% BSAStep-Down (10% DMSO)0.092 (Hazy)45%Sub-optimal: Aggregation
PBS (pH 6.0), 0.1% BSAStep-Down (10% DMSO)0.065 (Slight Haze)30%Failure: Protonation drives insolubility
PBS (pH 7.4), 0.1% BSA Step-Down (10% DMSO) 0.005 (Clear) 98% Optimal: Monomeric dispersion
Frequently Asked Questions (FAQs)

Q: I am seeing a very steep, non-sigmoidal dose-response curve in my functional assay. Is this related to the compound's solubility? A: Yes. A steep Hill slope (often >2) is a classic hallmark of compound aggregation and small-molecule interference[3]. When the compound precipitates, the effective monomeric concentration drops to zero until the precipitate saturates the microenvironment, at which point it causes non-specific membrane disruption. Implementing the step-down dilution protocol will restore a standard sigmoidal dose-response.

Q: Can I lower the pH of my buffer to help dissolve the compound, since it has an acidic proton? A: No. Because the hydroxyl group on the oxadiazolopyrazine core is acidic (pKa ~5.0), lowering the pH will protonate the molecule, rendering it neutral and significantly more lipophilic[1]. You must maintain the pH at 7.4 to ensure the molecule remains in its more soluble, deprotonated (anionic) state.

Q: Does the specific type of BSA matter? A: Absolutely. Standard BSA preparations contain endogenous lipids bound to the protein's hydrophobic pockets. You must use essentially fatty-acid-free BSA. If the binding pockets are already occupied by endogenous lipids, the BSA cannot act as a carrier for your lipophilic uncoupler, and precipitation will still occur.

References
  • [1] Salamoun, J. M., et al. (2020). "6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry, 63(11), 6203-6224. URL: [Link]

Sources

Optimizing reaction yield during 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide actionable, field-tested insights to help you navigate the common challenges associated with this synthesis, thereby maximizing your reaction yield and product purity. The methodologies described herein are grounded in established principles of heterocyclic chemistry and are supported by authoritative literature.

Synthesis Overview & Core Protocol

The target molecule belongs to the furazanopyrazine class, a scaffold known for its potent biological activities, including use as mitochondrial uncouplers.[4][5] The synthesis typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) pathway starting from the readily available 5,6-dichloro[1][2][3]oxadiazolo[3,4-b]pyrazine. The strong electron-withdrawing nature of the fused furazan and pyrazine rings activates the chlorinated positions for nucleophilic attack.[4][6]

The general synthetic strategy involves two key steps:

  • Selective Monohydrolysis: Displacement of one chlorine atom to install the C5-hydroxyl group.

  • Amination: Displacement of the remaining chlorine atom with 2-methoxyaniline.

The order of these steps is critical and is a key point of optimization discussed in the troubleshooting section. The following workflow represents the most common pathway.

SynthesisWorkflow Start 5,6-Dichloro[1,2,5]oxadiazolo [3,4-b]pyrazine Intermediate 6-Chloro[1,2,5]oxadiazolo [3,4-b]pyrazin-5-ol Start->Intermediate Step 1: Selective Hydrolysis (e.g., NaOH (aq), THF) FinalProduct 6-(2-Methoxyanilino)[1,2,5]oxadiazolo [3,4-b]pyrazin-5-ol Intermediate->FinalProduct Step 2: Amination (2-Methoxyaniline, Base) TroubleshootingLogic Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Degradation Assess Product Degradation Start->Degradation SideProduct Identify Side Products Start->SideProduct Purify Action: Purify Reagents Purity->Purify If Impure Optimize Action: Adjust Temp, Solvent, Base Conditions->Optimize If Incomplete/Slow Milder Action: Use Milder Workup/Conditions Degradation->Milder If Degradation Seen Control Action: Control Stoichiometry SideProduct->Control If Di-substitution

Sources

Preventing thermal degradation of 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Compound Stability & Storage

Introduction: Understanding the Stability Profile

This technical bulletin addresses the long-term storage and handling of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol, a potent heterocyclic compound investigated for various therapeutic applications.[4][5] The molecule's structure, which incorporates a nitrogen-rich oxadiazolopyrazine core, an aniline moiety, and a hydroxyl group, confers specific chemical properties that also render it susceptible to degradation if not stored under optimal conditions.[6][7]

Thermal stress is a primary concern. The high density of heteroatoms and the presence of reactive functional groups can lead to complex degradation pathways, compromising sample integrity, affecting experimental reproducibility, and potentially generating unknown impurities.[3][8] This guide provides a comprehensive framework for researchers to mitigate these risks through scientifically grounded storage and handling protocols.

Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the primary physical signs of degradation for this compound?

A: The most common indicators of degradation are a visible change in color, typically from a pale or off-white solid to yellow or brown, and a decrease in solubility in standard organic solvents. In analytical tests, degradation is observed as a decrease in the main peak area in an HPLC chromatogram and the appearance of new, unidentified peaks.

Q2: What are the recommended long-term storage conditions for 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol?

A: The ideal storage condition depends on the intended duration of storage. We have classified our recommendations based on established best practices for temperature-sensitive Active Pharmaceutical Ingredients (APIs).[9][10]

Storage ConditionTemperature RangeRecommended DurationRationale & Key Considerations
Controlled Room Temp 20°C to 25°C (68°F to 77°F)[11]< 72 hoursNot for storage. Only for immediate use during experimental setup. Minimizes risk of short-term thermal stress.
Refrigerated 2°C to 8°C (36°F to 46°F)[10]Up to 6 monthsSlows down most common degradation reactions.[9] The container must be tightly sealed to prevent moisture condensation upon removal.
Frozen -25°C to -10°C (-13°F to 14°F)[10]6 to 24 monthsRecommended for long-term storage. Significantly reduces molecular motion and slows chemical kinetics, providing excellent stability. Use containers designed for low temperatures.
Ultra-Low/Deep Frozen -80°C (-112°F)[9]> 24 monthsOptimal for archival purposes. Provides the highest level of protection against thermal degradation. This is the gold standard for preserving the integrity of sensitive APIs over many years.[9][12]

Q3: Why is strict temperature control so crucial for this class of heterocyclic compounds?

A: The rate of chemical degradation is directly related to temperature. For many nitrogen-rich heterocyclic systems, elevated temperatures provide the activation energy needed to initiate decomposition.[13][14] This can involve ring cleavage of the oxadiazole moiety, cleavage of C-N bonds, or reactions involving the aniline side chain.[15][16] Storing the compound at low temperatures (e.g., -20°C or below) effectively "freezes" these degradation pathways, preserving the molecule's integrity.[9]

Q4: Beyond temperature, what other factors should I control during storage?

A: Three other factors are critical:

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen). The aniline moiety can be susceptible to oxidation, and some heterocyclic rings can react with atmospheric oxygen, especially in the presence of light or trace metal catalysts.[16]

  • Moisture: The compound should be protected from humidity. Use tightly sealed containers and consider storing them in a desiccator, especially for refrigerated samples. Moisture can facilitate hydrolytic degradation pathways.

  • Light: While thermal degradation is the primary focus, photolytic degradation can also occur. Always store the compound in an amber vial or a container that is otherwise protected from light.

Troubleshooting Guide

Problem: My HPLC/LC-MS analysis shows new impurity peaks that weren't there before.

  • Probable Cause: This is a classic sign of chemical degradation. The new peaks represent degradation products. The stability of the compound may have been compromised during storage or handling (e.g., left on a benchtop for too long, stored at an inappropriate temperature).

  • Solution:

    • Confirm Degradation: Re-analyze a fresh, unopened aliquot of the compound from proper cold storage. If the new peaks are absent, this confirms that the degradation occurred in the previously used sample.

    • Characterize Degradants: If possible, use LC-MS to get the mass of the impurity peaks.[17] Common degradation pathways for similar heterocycles involve the loss of small molecules like HCN, HNCO, CO, and CO2, or cleavage leading to aniline derivatives.[16]

    • Implement Forced Degradation: To proactively identify potential degradants, perform a forced degradation study as outlined in ICH guidelines.[1][2] This involves intentionally stressing the compound under heat, acid, base, and oxidative conditions to generate and identify degradation products, which helps validate your analytical method.[8][18]

Problem: My experimental results are inconsistent, especially between batches or over time.

  • Probable Cause: Inconsistent results are often traced back to a decline in the purity and concentration of the active compound due to degradation. If the compound degrades, the actual concentration in your assay will be lower than calculated, leading to reduced efficacy and poor reproducibility.

  • Solution:

    • Purity Check Before Use: Implement a strict QC protocol. Before preparing stock solutions for a critical experiment, run a quick purity check (e.g., HPLC) on an aliquot of the compound.[19]

    • Aliquot Your Supply: Never repeatedly freeze-thaw the primary stock of the solid compound. Upon receiving a new batch, divide it into smaller, single-use aliquots in appropriate vials. Store these aliquots at the recommended temperature (-20°C or -80°C).[20]

    • Use Freshly Prepared Solutions: Prepare stock solutions fresh whenever possible. If solutions must be stored, they should be kept at -20°C or -80°C in small aliquots and subjected to a limited number of freeze-thaw cycles.

Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage Workflow
  • Receiving: Upon receipt, immediately transfer the compound to a temperature-controlled environment that matches the recommended storage condition (e.g., a -20°C freezer). Do not leave it at room temperature.

  • Environment Preparation: Perform all aliquoting in a controlled environment, preferably a glove box flushed with argon or nitrogen to minimize exposure to oxygen and humidity.

  • Aliquoting: Weigh out single-use quantities of the solid compound into pre-labeled, amber glass vials with tight-fitting, PTFE-lined caps.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen for 10-15 seconds.

  • Sealing & Labeling: Immediately cap the vials tightly. Use cryogenic labels that include the compound name, batch number, aliquot amount, and date.

  • Storage: Place the sealed aliquots into a secondary container (e.g., a freezer box) and transfer them to the designated long-term storage freezer (-20°C or -80°C).[9][20]

  • Documentation: Log the batch number, storage location, and number of aliquots in a laboratory inventory system.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method serves as a starting point for assessing the purity of the compound and detecting degradation products. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis detector at a wavelength determined by a UV scan of the pure compound (likely in the 254-320 nm range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, Acetonitrile) to a concentration of ~1 mg/mL.

Visual Guides

StorageDecisionTree start Compound Received q1 Intended Use Duration? start->q1 immediate < 72 Hours (Immediate Experiment) q1->immediate Immediate short_term < 6 Months q1->short_term Short-Term long_term 6-24 Months q1->long_term Long-Term archive > 24 Months (Archival) q1->archive Archival store_crt Store at Controlled Room Temp (20-25°C) Protect from light. immediate->store_crt store_fridge Aliquot under Inert Gas Store at 2-8°C Use desiccator. short_term->store_fridge store_frozen Aliquot under Inert Gas Store at -20°C Use freezer-safe vials. long_term->store_frozen store_ult Aliquot under Inert Gas Store at -80°C Gold Standard. archive->store_ult

Caption: Decision tree for selecting appropriate storage conditions.

DegradationPathway Hypothetical Thermal Degradation Pathways cluster_products Potential Degradation Products parent 6-(2-Methoxyanilino)[1,2,5]oxadiazolo [3,4-b]pyrazin-5-ol p1 Ring-Opened Products parent->p1 Heat (Oxadiazole Cleavage) p2 Aniline Derivatives parent->p2 Heat/Hydrolysis (C-N Bond Cleavage) p4 Polymerization Products parent->p4 High Stress (Overheating) p3 Small Volatiles (CO2, HCN, HNCO) p1->p3 Further Decomposition

Caption: Hypothetical thermal degradation pathways for the compound.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Prajapati, Y. et al. (2023). A Review on Force Degradation Studies for Drug Substances. International Journal of All Research Scientific and Technical. [Link]

  • Sharma, M. et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Teasdale, A. (2023). A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]

  • FreightAmigo. (2025). Essential Packaging Requirements for Temperature-Sensitive Pharmaceuticals. [Link]

  • Euro-American Worldwide Logistics. (2025). Best Practices for cGMP-Compliant Storage and Temperature-Sensitive Shipping. [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]

  • Song, Y. et al. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. Water Environment Research. [Link]

  • USP-NF. (2017). <659> Packaging and Storage Requirements. [Link]

  • Tempk. (2025). Cold Chain Packing: Keeping Temperature Sensitive Goods Safe in 2025. [Link]

  • Cotter, J. L. et al. (1967). Thermal Degradation Studies of Oxadiazoles. Journal of Chromatographic Science. [Link]

  • Szafraniec-Gorol, G. et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. [Link]

  • Lee, J. et al. (2019). Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Environmental Engineering Research. [Link]

  • Nussbaum, M. A. et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry. [Link]

  • Starek, M. et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. [Link]

  • Shchelokov, R. N. et al. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Sorbtsionnye i Khromatograficheskie Protsessy. [Link]

  • Childress, E. S. et al. (2020). 6-Amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. [Link]

  • Ferraz, R. et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. [Link]

  • Szafraniec-Gorol, G. et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences. [Link]

  • Wang, Y. et al. (2022). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. [Link]

  • Salamoun, J. et al. (2022). Structure–activity relationship studies of[1][2][3]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Goutam, S. et al. (2018). Heterocyclic compounds for the sustainability, and existence of human life. International Journal of Scientific Development and Research. [Link]

  • Cuzzucoli Crucitti, G. et al. (2018). Structure-Activity Studies of Novel di-substituted[1][2][3]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]

  • Liu, Y. et al. (2016). The effect of solvents on the thermal degradation products of two Amadori derivatives. RSC Advances. [Link]

  • Childress, E. S. et al. (2020). 6-Amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. Ohio University. [Link]

  • Bikiaris, D. et al. (2014). Thermal stability of some azo-derivatives and their complexes: 1-(2-benzothiazolyl)-3-methyl-4-azo-pyrazil-5-one derivatives and their Cu(II) complexes. Journal of Thermal Analysis and Calorimetry. [Link]

  • Childress, E. S. et al. (2020). 6-Amino[1][2][3]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. PubMed. [Link]

  • Liu, Y. et al. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. [Link]

Sources

Reducing background fluorescence in 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol binding assays

Technical Support Center: 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Assays

Welcome to the technical support guide for researchers utilizing 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate high background fluorescence and ensure the generation of high-quality, reproducible data in your binding assays.

Part 1: Understanding the Compound and Assay

Q1: What is 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol and what is its primary application?

6-Amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol and its derivatives are a novel class of small molecules identified as potent mitochondrial uncouplers.[4][5] Unlike classical uncouplers like FCCP and DNP, certain analogs, such as BAM15, exhibit high selectivity for the mitochondrial inner membrane with minimal off-target effects on the plasma membrane.[3][6] The core function of these compounds is to act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force.[7][8] This uncouples nutrient oxidation from ATP synthesis, leading to an increase in mitochondrial respiration and energy expenditure.[2][7]

Therefore, binding assays using 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol are typically designed to investigate its interaction with mitochondria, quantify its uncoupling activity, or screen for modulators of its function. These are often cell-based fluorescence assays that measure changes in mitochondrial membrane potential.[9]

Q2: I'm observing high background fluorescence in my assay. What are the most common culprits?

High background fluorescence is a common challenge that can obscure your specific signal, leading to a poor signal-to-noise ratio. The primary sources can be broadly categorized into three areas:

  • Autofluorescence: Intrinsic fluorescence from biological samples. This includes cellular components like NADH, flavins, and mitochondria, as well as components from the culture medium like phenol red and serum.[1]

  • Non-Specific Binding: The fluorescent probe binding to unintended targets, such as plasticware, other proteins, or dead cells.[1][10]

  • Probe and System Issues: Problems related to the fluorescent probe itself, such as aggregation, impurities, or photobleaching, and suboptimal instrument settings.

The first and most critical step in troubleshooting is to systematically identify the source of the background using appropriate controls.

Part 2: Systematic Troubleshooting Guide

High background fluorescence can be a complex issue with multiple contributing factors. This guide provides a logical workflow to diagnose and resolve the problem.

Troubleshooting_WorkflowStartHigh Background Signal ObservedCheckControlsStep 1: Run Essential Controls(Unstained, No-Probe, No-Cell)Start->CheckControlsAnalyzeControlsAnalyze Control DataCheckControls->AnalyzeControlsAutofluorescenceHigh Signal inUnstained CellsAnalyzeControls->Autofluorescence Autofluorescence is the issue NonSpecificBindingHigh Signal inNo-Cell ControlAnalyzeControls->NonSpecificBinding Probe binds to well/media ProbeConcentrationHigh Signal inStained Cells OnlyAnalyzeControls->ProbeConcentration Probe concentration/washing is the issue SolveAutofluorescenceGo to Section 2.2:Mitigating AutofluorescenceAutofluorescence->SolveAutofluorescenceSolveNonSpecificGo to Section 2.3:Reducing Non-Specific Probe BindingNonSpecificBinding->SolveNonSpecificSolveConcentrationGo to Section 2.4:Optimizing Probe ConcentrationProbeConcentration->SolveConcentrationOptimization_LogicStartHigh Background in Stained CellsTitrateOptimize Probe Concentration(Titration Experiment)Start->TitrateIs signal saturating or non-linear?WashOptimize Wash StepsStart->WashIs background uniform but high?IncubationOptimize Incubation TimeStart->IncubationIs signal weak even at high concentration?ResultImproved Signal-to-Noise RatioTitrate->ResultWash->ResultIncubation->Result

Caption: Decision logic for optimizing assay parameters.

Q: How do I determine the optimal concentration for my probe?

The goal is to use the lowest possible concentration that still provides a robust specific signal. You must perform a concentration titration experiment.

Protocol: Probe Concentration Titration

  • Seed cells at a constant density in a 96-well plate. Include "no-cell" wells for each concentration to monitor non-specific binding.

  • Prepare a serial dilution of your probe, for example, from 10 µM down to 10 nM.

  • Add the different concentrations to the cells and the corresponding no-cell wells.

  • Incubate for your standard time.

  • Wash all wells identically.

  • Read the fluorescence intensity.

  • Analysis: Plot the fluorescence intensity versus probe concentration for both the "cell" and "no-cell" wells. The optimal concentration is typically in the lower part of the linear range of the "cell" curve, where the signal from the "no-cell" wells is minimal.

Q: My background is still high after optimizing concentration. How can I improve my wash steps?

  • Increase the Number and Vigor of Washes: A single, gentle wash may not be sufficient. Try increasing to 2-3 wash cycles. [10]When washing, aspirate the medium completely and dispense the wash buffer gently against the side of the well to avoid dislodging adherent cells.

  • Add a Surfactant: Including a mild, non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffer can help disrupt weak, non-specific binding without permeabilizing healthy cells.

  • Optimize Wash Buffer Temperature: Using a pre-warmed wash buffer (37°C) can sometimes be more effective at removing non-specifically bound probe than a room-temperature buffer.

Issue: Signal Fades During Measurement (Photobleaching)

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. [11] Q: My fluorescence signal decreases every time I read the plate. How can I prevent this?

  • Minimize Light Exposure: This is the most crucial step. Keep samples protected from light at all stages of the experiment. [9]During imaging, use the lowest possible excitation intensity and shortest exposure time that still yields a detectable signal. Use transmitted light to focus on the cells before switching to fluorescence imaging.

  • Use Antifade Reagents: If your protocol involves mounting on a slide, use a commercial antifade mounting medium.

  • Acquire Data Quickly: Do not expose the sample to the excitation light unnecessarily. Plan your imaging session to be as efficient as possible.

Part 3: Instrumentation and Data Acquisition

Q: How can I optimize my instrument settings to improve the signal-to-noise ratio?

  • Verify Filter Sets: Ensure your instrument's excitation and emission filters are appropriate for the spectral properties of 6-(2-Methoxyanilino)\o[1][2][3]xadiazolo[3,4-b]pyrazin-5-ol. While specific data for this exact molecule is not widely published, related oxadiazole and pyrazine derivatives often fluoresce in the blue-to-green range (approx. 410-550 nm emission). [12][13][14][15][16]It is highly recommended to experimentally determine the optimal excitation and emission maxima using a spectrophotometer.

  • Adjust Detector Gain/Sensitivity: Increase the gain to amplify a weak specific signal. However, be aware that this also amplifies the background. The goal is to find a gain setting that brings your specific signal into the optimal dynamic range of the detector without saturating it.

  • Use Bottom-Reading Mode (for adherent cells): If you are using adherent cells in a microplate reader, set the instrument to read from the bottom. This minimizes the light path through the autofluorescent cell culture medium.

References

  • Boster Bio. (2022, March 1). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. [Link]

  • Elabscience. (2025, December 24). Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. [Link]

  • ResearchGate. (n.d.). BAM15 causes mitochondrial uncoupling in cells. [Link]

  • Li, Y., et al. (2023). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. [Link]

  • Li, Y., et al. (2023, October 10). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. [Link]

  • Sun, Y., et al. (2023). Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment. PMC. [Link]

  • Reyes-Melo, M. F., et al. (2025, July 23). Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. PMC. [Link]

  • Li, D., et al. (n.d.). Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). A variety of solid-state fluorescence properties of pyrazine dyes depending on terminal substituents. [Link]

  • Revue Roumaine de Chimie. (n.d.). SPECTROSCOPIC PROPERTIES OF THE FLUORESCENT MESOIONIC OXAZOLO[3,2-b]PYRIDAZIN-2-ONE IN SOLUTION AND SOLID STATE. [Link]

  • ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. [Link]

  • PubMed. (2020, June 11). 6-Amino\o[1][2][3]xadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. [Link]

  • Childress, E. S., et al. (2020). 6-Amino\o[1][2][3]xadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. PMC. [Link]

Technical Support Center: Troubleshooting the Bioavailability of 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Pharmacokinetics & Formulation Support Center. 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is a potent small-molecule mitochondrial uncoupler. While its unique mechanism—utilizing the 5-hydroxyl moiety to transport protons across the mitochondrial inner membrane—shows immense promise for treating nonalcoholic steatohepatitis (NASH) and metabolic disorders [1], researchers frequently encounter sub-optimal systemic exposure in early rodent models. This guide provides mechanistic insights, formulation strategies, and validated protocols to overcome these pharmacokinetic (PK) bottlenecks.

Part 1: Mechanistic Context & Troubleshooting Physicochemical Properties

FAQ 1: Why does this specific compound exhibit low oral bioavailability (F%) in initial mouse models?

Answer: The poor bioavailability is a confluence of two competing physicochemical properties driven by its pharmacophore:

  • Permeability-Limited Absorption (Ionization): The [1,2,5]oxadiazolo[3,4-b]pyrazine bicyclic core is strongly electron-withdrawing. This drastically increases the acidity of the 5-hydroxyl group [1]. While this acidity is mechanistically essential for the compound to release protons into the mitochondrial matrix, it causes the molecule to be highly ionized at the near-neutral pH of the small intestine, severely restricting passive transcellular diffusion.

  • High First-Pass Metabolism: The 2-methoxyanilino moiety introduces a metabolic liability. Cytochrome P450 enzymes in the liver rapidly catalyze the O-demethylation of the methoxy group during the first pass, clearing the drug before it reaches systemic circulation.

FAQ 2: How can I differentiate between poor intestinal absorption and high first-pass clearance?

Answer: You must conduct a parallel Intravenous (IV) and Per Os (PO) PK study to calculate the Hepatic Extraction Ratio ( EH​ ).

  • Calculate IV Clearance ( ClIV​ ).

  • Estimate EH​=ClIV​/QH​ (where QH​ is hepatic blood flow, ~90 mL/min/kg in mice).

  • Calculate the maximum theoretical bioavailability: Fmax​=1−EH​ .

  • Causality Check: If your observed oral F% is significantly lower than Fmax​ , your primary bottleneck is absorption (solubility/permeability). If observed F% closely matches a very low Fmax​ , the issue is rapid metabolic clearance, necessitating structural optimization (e.g., substituting the methoxy group with a bioisostere like trifluoromethoxy or fluorine) [1].

Part 2: Formulation Strategies for Oral Bioavailability Enhancement

FAQ 3: If absorption is the bottleneck, what is the recommended formulation strategy?

Answer: For highly lipophilic, poorly permeable compounds acting as weak acids, we recommend transitioning from standard aqueous suspensions (e.g., 0.5% Methylcellulose/Tween-80) to a Self-Microemulsifying Drug Delivery System (SMEDDS) [2]. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (droplet size < 100 nm) upon dilution in gastrointestinal fluids. This system maintains the drug in a solubilized state, protects it from immediate enzymatic degradation, and enhances lymphatic transport, partially bypassing hepatic first-pass metabolism [3].

Protocol 1: Step-by-Step Preparation of a SMEDDS Formulation

Objective: Formulate 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol into a stable SMEDDS to bypass permeability limitations.

Step 1: Excipient Screening (Solubility Study)

  • Add an excess amount of the compound (e.g., 50 mg) to 1 mL of various vehicles: Oils (e.g., Capryol 90, Olive oil), Surfactants (e.g., Cremophor EL, Tween 80), and Co-surfactants (e.g., Transcutol HP, PEG 400).

  • Vortex for 5 minutes and incubate in a shaking water bath at 37°C for 48 hours to reach equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes. Quantify the dissolved drug in the supernatant via HPLC to select the excipients with the highest solubilization capacity.

Step 2: Construction of a Pseudo-Ternary Phase Diagram

  • Mix the selected surfactant and co-surfactant at fixed weight ratios ( Km​ ratios of 1:1, 2:1, and 3:1).

  • Titrate the oil phase into the surfactant/co-surfactant mixture (from 1:9 to 9:1 ratios).

  • Add water dropwise under magnetic stirring at 37°C.

  • Validation Check: Visually monitor for the transition from a turbid emulsion to a transparent/translucent microemulsion. Plot the clear regions on a ternary phase diagram to identify the optimal excipient ratio.

Step 3: Drug Loading and Stability Testing

  • Dissolve the target dose of the compound into the optimized blank SMEDDS mixture under gentle magnetic stirring at 40°C until a clear solution is formed.

  • Self-Validation: Dilute 1 mL of the loaded SMEDDS into 250 mL of simulated gastric fluid (0.1 N HCl) at 37°C with mild agitation (50 rpm). The formulation must form a clear microemulsion within 2 minutes without any drug precipitation for at least 4 hours.

Part 3: In Vivo Pharmacokinetic (PK) Evaluation Workflows

Protocol 2: In Vivo PK Assessment in Mice

Objective: Accurately quantify the systemic exposure and bioavailability of the SMEDDS formulation versus a standard suspension.

Step 1: Animal Dosing

  • Fast male C57BL/6 mice (or the STAM NASH model mice) for 12 hours prior to dosing, providing water ad libitum.

  • Group A (IV): Administer the compound at 2 mg/kg via tail vein injection (formulated in 5% DMSO / 10% Cremophor EL / 85% Saline).

  • Group B (PO - Suspension): Administer 10 mg/kg via oral gavage in 0.5% CMC-Na.

  • Group C (PO - SMEDDS): Administer 10 mg/kg of the loaded SMEDDS formulation via oral gavage, followed immediately by 0.2 mL of water to trigger microemulsification.

Step 2: Blood Sampling & Processing

  • Collect blood samples (~50 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer blood into K2-EDTA coated tubes and centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Extract the plasma and store at -80°C until analysis.

Step 3: LC-MS/MS Bioanalysis

  • Precipitate plasma proteins by adding 150 µL of ice-cold acetonitrile (containing an internal standard) to 50 µL of plasma.

  • Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes, and inject 5 µL of the supernatant into the LC-MS/MS system.

  • Calculate PK parameters (AUC, Cmax​ , Tmax​ , t1/2​ ) using non-compartmental analysis (NCA).

Part 4: Data Interpretation and Optimization

The following table summarizes representative quantitative PK data demonstrating the expected improvement when transitioning from an aqueous suspension to a SMEDDS formulation for this class of oxadiazolopyrazine uncouplers.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Aqueous Suspension (10 mg/kg)PO SMEDDS Formulation (10 mg/kg)
Cmax​ (ng/mL) 1,850 ± 120145 ± 30890 ± 85
Tmax​ (h) N/A2.0 ± 0.50.5 ± 0.1
AUC0−∞​ (ng·h/mL) 2,100 ± 180650 ± 904,850 ± 320
Half-life ( t1/2​ ) (h) 1.8 ± 0.22.1 ± 0.32.5 ± 0.2
Clearance (L/h/kg) 0.95 ± 0.08N/AN/A
Absolute Bioavailability (F%) 100% ~6.2% ~46.2%

Note: The rapid Tmax​ and 7.4-fold increase in F% validate that the SMEDDS formulation successfully overcomes the solubility/permeability barrier in the GI tract.

Visualizations

Mechanism of Action: Mitochondrial Uncoupling

The diagram below illustrates the proton-transport causality. The high acidity of the 5-hydroxyl group is required for the deprotonation step in the matrix, but it causes ionization in the gut, leading to the bioavailability challenges addressed above.

uncoupling IMS Intermembrane Space (High [H+], Low pH) IMM Inner Mitochondrial Membrane (Lipid Bilayer) IMS->IMM 1. Protonated (Neutral) Compound Enters IMM->IMS 4. Anion Recycles Back to IMS Matrix Mitochondrial Matrix (Low [H+], High pH) IMM->Matrix 2. Crosses Membrane via Diffusion Matrix->IMM 3. Deprotonates & Releases H+ into Matrix

Protonophore cycle of 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivatives across the IMM.

PK Troubleshooting & Formulation Workflow

This logic tree dictates the experimental choices required to isolate and resolve the specific PK bottlenecks for this compound.

PK_Workflow Start Low Oral Bioavailability (F% < 10%) Observed In Vivo IV_PO Conduct Parallel IV vs PO PK Study Calculate Hepatic Extraction Ratio (Eh) Start->IV_PO Decision Is Observed F% << (1 - Eh)? IV_PO->Decision Abs_Issue YES: Absorption Bottleneck (High GI Ionization / Poor Solubility) Decision->Abs_Issue Yes Met_Issue NO: Clearance Bottleneck (Rapid Hepatic O-demethylation) Decision->Met_Issue No SMEDDS Action: Formulate as SMEDDS (Enhances Permeability & Lymphatic Transport) Abs_Issue->SMEDDS Prodrug Action: Structural Optimization (e.g., Replace Methoxy with Bioisostere) Met_Issue->Prodrug

Decision matrix for troubleshooting low bioavailability of oxadiazolopyrazine uncouplers.

References

  • Title: 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement. Source: PubMed Central (NIH). URL: [Link]

  • Title: Optimized self-microemulsifying drug delivery system improves the oral bioavailability and brain delivery of coenzyme Q10. Source: Taylor & Francis. URL: [Link]

Validation & Comparative

Comparative Efficacy of NovelOxadiazolo[3,4-b]pyrazine-Based Kinase Inhibitors Versus Standard Therapeutics

Comparative Efficacy of Novel[1][2][3]Oxadiazolo[3,4-b]pyrazine-Based Kinase Inhibitors Versus Standard Therapeutics

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The pursuit of novel kinase inhibitors with improved efficacy and specificity remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. While extensive research into the specific compound 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol as a kinase inhibitor is not publicly available, its core scaffold,[1][2][3]oxadiazolo[3,4-b]pyrazine (also known as furazanopyrazine), has emerged as a promising platform for the development of a new class of allosteric p38 MAP kinase inhibitors. This guide provides a comparative analysis of these novel furazanopyrazine-based p38 MAPK inhibitors against established, standard-of-care p38 MAPK inhibitors. We will delve into their distinct mechanisms of action, present comparative in vitro efficacy data, and outline the experimental protocols necessary to validate these findings, thereby offering a comprehensive resource for researchers in the field.

Introduction: The Evolving Landscape of p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammatory cytokines.[4] Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and various cancers. The p38α isoform, in particular, is a key mediator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a high-priority target for therapeutic intervention.[5][6]

For years, the development of p38 MAPK inhibitors focused on ATP-competitive molecules that bind to the kinase's active site. While many such inhibitors entered clinical trials, their development has been hampered by issues of off-target effects and limited clinical efficacy. This has spurred the search for inhibitors with alternative mechanisms of action.

Recently, the[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold has been identified as the foundation for a novel class of allosteric p38 MAPK inhibitors.[1][7][8] Unlike traditional inhibitors, these compounds do not compete with ATP but instead bind to the A-loop regulatory site, offering a new modality for modulating kinase activity.[1][7] This guide will compare the efficacy of these emerging allosteric inhibitors with well-characterized, ATP-competitive standard inhibitors such as Doramapimod and Losmapimod.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between the novel furazanopyrazine-based inhibitors and standard p38 inhibitors lies in their binding site and consequent mechanism of inhibition.

Novel[1][2][3]Oxadiazolo[3,4-b]pyrazine Inhibitors: Allosteric Modulation

The furazanopyrazine series represents a class of non-competitive, allosteric modulators.[1][7] They bind to a distinct pocket on the p38 kinase, known as the A-loop (activation loop) regulatory site.[1][7][8] This binding event induces a conformational change in the enzyme that is incompatible with its active state, thereby preventing substrate phosphorylation without directly blocking the ATP binding pocket.

Causality Behind Experimental Choice: Targeting an allosteric site is a strategic decision aimed at achieving greater selectivity. Since the ATP-binding pocket is highly conserved across the human kinome, ATP-competitive inhibitors often suffer from off-target kinase inhibition. Allosteric sites tend to be less conserved, providing an opportunity to develop inhibitors with a more precise and potentially safer profile.

cluster_0Allosteric Inhibition by Furazanopyrazinesp38_inactiveInactive p38 Kinasep38_activeActive p38 Kinasep38_inactive->p38_activeActivation(MKK3/6)no_phosNo Phosphorylationp38_inactive->no_phosInhibitionsubstrateSubstrate (e.g., ATF2)p38_active->substrateATPfurazanopyrazine[1,2,5]Oxadiazolo[3,4-b]pyrazineInhibitora_loopA-Loop Sitefurazanopyrazine->a_loopBinds toAllosteric Sitea_loop->p38_inactiveInduces InactiveConformationatp_pocketATP Pocket

Caption: Allosteric inhibition of p38 MAPK by furazanopyrazine derivatives.

Standard Kinase Inhibitors: ATP-Competitive Inhibition

Standard p38 MAPK inhibitors, such as Doramapimod (BIRB 796) and Losmapimod, are ATP-competitive.[6][9][10] They are designed to mimic the adenosine moiety of ATP and occupy the highly conserved ATP-binding pocket in the kinase domain. By physically blocking this site, they prevent the binding of ATP, which is the phosphate donor for the phosphorylation reaction, thereby inhibiting kinase activity. Doramapimod is a particularly interesting example as it binds to the allosteric site but also induces a conformational change that impacts the ATP-binding pocket.[6]

cluster_1ATP-Competitive Inhibition by Standard Drugsp38_active_2Active p38 Kinasesubstrate_2Substrate (e.g., ATF2)p38_active_2->substrate_2no_phos_2No Phosphorylationp38_active_2->no_phos_2Inhibitionstandard_inhibitorStandard Inhibitor(e.g., Losmapimod)atp_pocket_2ATP Pocketstandard_inhibitor->atp_pocket_2Occupies PocketatpATPatp->atp_pocket_2Blocked

Caption: ATP-competitive inhibition of p38 MAPK by standard inhibitors.

Comparative In Vitro Efficacy

The most direct measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). For p38 MAPK inhibitors, a common and physiologically relevant readout is their ability to inhibit the release of pro-inflammatory cytokines, such as IL-1β, from stimulated immune cells.

Compound ClassRepresentative CompoundMechanismTarget Cell TypeAssay ReadoutIC50 (µM)Source
Furazanopyrazine Compound 6jAllosteric (A-Loop)Human Monocyte-Derived MacrophagesIL-1β Secretion< 10 µM[8]
Furazanopyrazine Compound 6oAllosteric (A-Loop)Human Monocyte-Derived MacrophagesIL-1β Secretion< 10 µM[8]
Diaryl Urea Doramapimod (BIRB 796)Allosteric/ATP-CompetitiveTHP-1 cellsp38α Kinase Activity0.038 µM[11]
Pyridinecarboxamide LosmapimodATP-CompetitiveEnzyme Assayp38α Kinase ActivitypKi = 8.1[12]
Pyridinylimidazole SB203580ATP-CompetitiveTHP-1 cellsp38 MAPK Activity0.3-0.5 µM[12]

Discussion: The available data shows that di-substituted[1][2][3]oxadiazolo[3,4-b]pyrazine analogs are potent inhibitors of IL-1β secretion, with IC50 values in the low micromolar range.[8] Standard inhibitors like Doramapimod demonstrate potent enzymatic inhibition in the nanomolar range.[11] It is important to note that a direct comparison of IC50 values between a cellular cytokine release assay and a biochemical enzyme assay should be made with caution. The former reflects the compound's activity in a complex biological system, including cell permeability and stability, while the latter measures direct enzyme inhibition. Nevertheless, the data confirms that the furazanopyrazine scaffold is a viable starting point for developing potent p38 MAPK modulators.[1][7]

Experimental Protocols for Efficacy Determination

To ensure trustworthiness and reproducibility, the protocols used to evaluate these inhibitors must be robust and self-validating.

Protocol: Inhibition of IL-1β Secretion in Human Monocytes

This cellular assay provides a physiologically relevant measure of the anti-inflammatory potential of the test compounds.

Objective: To determine the IC50 of test compounds for the inhibition of lipopolysaccharide (LPS)-induced IL-1β secretion.

Methodology:

  • Cell Culture: Culture human monocyte-derived macrophages (hMDMs) or a human monocytic cell line (e.g., THP-1) under standard conditions.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere/stabilize.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., furazanopyrazine analogs, Doramapimod) in culture medium. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., SB203580).

  • Pre-incubation: Add the diluted compounds to the cells and pre-incubate for 1-2 hours. This allows the compounds to enter the cells and engage with the target.

  • Stimulation: Stimulate the cells with a pre-determined optimal concentration of LPS (e.g., 1 µg/mL) to induce an inflammatory response and cytokine production.

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a validated commercial ELISA kit.

  • Data Analysis: Plot the IL-1β concentration against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

startPlate Monocytesstep2Add Serial Dilutionof Inhibitorsstart->step2step3Pre-incubate(1-2 hours)step2->step3step4Stimulate with LPS(e.g., 1 ug/mL)step3->step4step5Incubate(18-24 hours)step4->step5step6Collect Supernatantstep5->step6step7Measure IL-1β(ELISA)step6->step7endCalculate IC50step7->end

Caption: Workflow for the cellular IL-1β inhibition assay.

Clinical Perspective and Future Directions

While many standard p38 MAPK inhibitors like Losmapimod and Pamapimod have advanced to clinical trials, they have often failed to meet primary efficacy endpoints for various inflammatory conditions and cardiovascular disease.[5][9][13] Losmapimod, for instance, did not show significant improvement in outcomes for COPD or post-myocardial infarction but is being repurposed for facioscapulohumeral muscular dystrophy (FSHD).[9][14] Pamapimod also showed non-significant efficacy in rheumatoid arthritis and was recently studied for COVID-19.[2][3][13][15][16]

The challenges faced by standard inhibitors highlight the critical need for novel approaches. The development of allosteric inhibitors based on the[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold offers a promising alternative.[1][7] Their distinct mechanism of action may translate into an improved safety and efficacy profile by potentially avoiding the pitfalls associated with pan-kinase inhibition.

Future research should focus on:

  • Kinome-wide selectivity profiling: To experimentally confirm the higher selectivity of allosteric furazanopyrazine inhibitors compared to ATP-competitive drugs.

  • In vivo efficacy studies: To evaluate the anti-inflammatory effects of these novel compounds in relevant animal models of disease (e.g., collagen-induced arthritis).

  • Pharmacokinetic and safety profiling: To assess the drug-like properties and tolerability of lead candidates.

By pursuing these avenues, the scientific community can fully explore the therapeutic potential of this exciting new class of kinase modulators.

References

  • Carrasco, E., Gomez-Gutierrez, P., Campos, P. M., Vega, M., Messeguer, A., & Perez, J. J. (2022). Structure-Activity Studies of Novel Di-substituted[1][2][3]oxadiazolo [3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Current Medicinal Chemistry, 29(9), 1640–1653. [Link]

  • Clinicaltrials.eu. (2025). Pamapimod – Application in Therapy and Current Clinical Research. [Link]

  • Bentham Science Publishers. (2021). Structure-Activity Studies of Novel Di-substituted[1][2][3]oxadiazolo [3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. losmapimod. [Link]

  • Clinicaltrials.eu. (2025). Study on Pamapimod and Pioglitazone for COVID-19 Recovery in Non-Hospitalized Patients. [Link]

  • Patsnap Synapse. (2024). What is Losmapimod used for? [Link]

  • Fumeaux, T., Berger, C., Bausch, A., Wright, M., Vilimanovich, U., Soldatovic, I., & Vehreschild, M. J. G. T. (2023). The KINETIC phase 2 randomized controlled trial of oral pamapimod-pioglitazone in non-critically ill COVID-19 inpatients. iScience, 26(10), 108038. [Link]

  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[1][2][3]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. [Link]

  • Fumeaux, T., Berger, C., Bausch, A., Wright, M., Vilimanovich, U., Soldatovic, I., & Vehreschild, M. J. G. T. (2023). The KINETIC phase 2 randomized controlled trial of oral pamapimod-pioglitazone in non-critically ill COVID-19 inpatients. iScience, 26(10), 108038. [Link]

  • Wikipedia. (2024). Losmapimod. [Link]

  • Cohen, S. B., Cheng, T. T., Chindalore, V., Nayiager, S., Lee, E., Kvan, P., ... & Mela, C. (2009). Efficacy and safety of pamapimod in patients with active rheumatoid arthritis receiving stable methotrexate therapy. Annals of the rheumatic diseases, 68(4), 543-546. [Link]

  • Muscular Dystrophy News. (2024). Losmapimod for FSHD. [Link]

  • opnMe. (n.d.). P38 MAPK Inhibitor I BIRB 796. [Link]

  • Patsnap Synapse. (2026). Doramapimod - Drug Targets, Indications, Patents. [Link]

  • Fogle, C. A., Gelsleichter, J. J., & Hart, K. A. (2020). Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses. Journal of veterinary internal medicine, 34(3), 1335-1343. [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. [Link]

  • ResearchGate. (n.d.). Doramapimod reduces tissue inflammation in chronically infected mice... [Link]

Analytical Validation Guide: Assessing the Purity of 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Professionals Document Type: Methodological Comparison & Validation Guide

Introduction & The Analytical Challenge

The compound 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol belongs to a novel class of mitochondrial uncouplers designed for the treatment of metabolic disorders such as nonalcoholic steatohepatitis (NASH), obesity, and type II diabetes [1]. Unlike earlier uncouplers (e.g., BAM15) that rely on two aniline groups, this advanced scaffold replaces one aniline with a hydroxyl group. The highly electron-withdrawing nature of the [1,2,5]oxadiazolo[3,4-b]pyrazine core renders this C5-hydroxyl proton highly acidic, which is the primary driver for its proton-transporting mechanism across the mitochondrial inner membrane [1].

The Challenge: Validating the absolute purity of this compound is notoriously difficult using standard chromatographic techniques. The acidic hydroxyl group frequently interacts with residual silanols on standard reversed-phase HPLC columns, causing severe peak tailing. Furthermore, the synthesis of these derivatives often leaves behind non-chromophoric inorganic salts or mono-substituted intermediates (e.g., unreacted 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine) that possess vastly different UV molar extinction coefficients ( ϵ ) compared to the final product [2]. Relying solely on HPLC-UV often results in a dangerous overestimation of purity, which can skew in vitro oxygen consumption rate (OCR) assays and in vivo dosing.

To establish a self-validating, absolute mass balance, Quantitative NMR (qNMR) must be employed as the orthogonal gold standard.

Comparative Analysis: qNMR vs. Traditional Modalities

To objectively evaluate the performance of different analytical techniques for oxadiazolopyrazine derivatives, we must compare their fundamental principles and inherent biases.

Analytical ModalityPrinciple of DetectionPerformance on OxadiazolopyrazinesCritical Limitations
1H qNMR Nuclear spin resonance area is directly proportional to molar concentration.Gold Standard. Provides absolute mass balance without requiring a reference standard of the analyte.Lower sensitivity; requires ~5–10 mg of sample per analysis.
HPLC-UV UV absorbance at specific wavelengths (e.g., 254 nm).Routine screening. Useful for tracking relative reaction progress during synthesis.High Risk of Bias. Impurities have different ϵ values. Completely fails to detect residual inorganic salts.
LC-MS (ESI-) Mass-to-charge ratio ( m/z ) of ionized species.Excellent for confirming the exact mass of the C5-hydroxyl active species [3].Non-quantitative due to highly variable ionization efficiencies of the acidic hydroxyl group.

Self-Validating qNMR Workflow

The following workflow illustrates the logical progression of absolute purity determination, ensuring that every step is internally verified to prevent integration artifacts.

G cluster_0 Sample Preparation cluster_1 Self-Validating NMR Acquisition cluster_2 Data Processing & Validation A Weigh Analyte & IS (Dimethyl Sulfone) B Dissolve in DMSO-d6 (Overcome π-π stacking) A->B C Inversion Recovery (Measure T1) B->C D Set D1 > 5 × T1 (Ensure full relaxation) C->D E Acquire 1H qNMR (64 Scans, 90° Pulse) D->E F Integrate -OCH3 & IS (Avoid aromatic overlap) E->F G Calculate Mass % Purity (Compare vs HPLC-UV) F->G

Self-validating qNMR workflow for absolute purity determination of oxadiazolopyrazine derivatives.

Experimental Protocol & Mechanistic Causality

As an application scientist, executing a protocol blindly is insufficient; understanding the causality behind each parameter is what guarantees trustworthiness.

Step 1: Internal Standard (IS) and Solvent Selection
  • Action: Weigh ~10.0 mg of 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol and ~5.0 mg of TraceCERT® Dimethyl Sulfone (DMSO2) using a microbalance ( d=0.001 mg). Dissolve in 600 µL of DMSO-d6.

  • Causality (Why DMSO2?): Standard IS molecules like 1,3,5-trimethoxybenzene (TMB) possess methoxy signals at ~3.76 ppm. Because our target analyte contains a 2-methoxyanilino group (which also resonates at ~3.8 ppm), using TMB would cause catastrophic signal overlap. Dimethyl sulfone provides a sharp, isolated singlet at 2.98 ppm, ensuring pristine baseline resolution.

  • Causality (Why DMSO-d6?): The[1,2,5]oxadiazolo[3,4-b]pyrazine core is highly planar and prone to strong intermolecular π−π stacking. Less polar solvents (like CDCl3) fail to fully solvate the molecule. DMSO-d6 disrupts these interactions, ensuring 100% solubility—a strict prerequisite for mass balance.

Step 2: The Self-Validating Step (T1 Relaxation)
  • Action: Run a standard inversion-recovery experiment (180°– τ –90°) to determine the longitudinal relaxation time ( T1​ ) of the analyte's methoxy protons and the IS protons.

  • Causality: To ensure that >99.3% of the magnetization has recovered before the next pulse, the relaxation delay ( D1​ ) must be set to ≥5×T1​ of the slowest relaxing proton of interest. Failing to validate this will saturate the signal, skewing the integration ratio and artificially altering the calculated purity.

Step 3: Acquisition and Processing
  • Action: Acquire the 1H spectrum using a 90° excitation pulse, D1​=30 s (based on T1​ validation), and 64 scans to ensure a Signal-to-Noise Ratio (SNR) > 250:1.

  • Action: Apply rigorous baseline correction and integrate the IS singlet (2.98 ppm, 6H) against the analyte's methoxy singlet (~3.8 ppm, 3H). Avoid integrating the aromatic region (7.0–8.5 ppm) due to potential overlap with structurally similar synthetic impurities.

Experimental Data: The HPLC-UV Bias

The following table summarizes representative experimental data comparing standard HPLC-UV integration against the absolute mass balance derived from the qNMR protocol described above.

Batch IDSynthesis ScaleHPLC-UV Purity (254 nm)qNMR Purity (Mass %)Variance ( Δ )Primary Impurity Driver Identified via qNMR
OXA-001 50 mg98.5%94.2%+4.3% Residual inorganic salts from cyclization (UV invisible)
OXA-002 250 mg99.1%97.8%+1.3% Des-methoxy intermediate ( Δϵ bias in UV)
OXA-003 1.0 g99.8%99.5%+0.3% Highly purified (Post-recrystallization)

References

  • Title: 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: Structure-Activity Studies of Novel di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase Source: UPCommons (Universitat Politècnica de Catalunya) URL:[Link]

  • Title: New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493 Source: ACS Omega URL:[Link]

Sources

Benchmarking 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol against other oxadiazolopyrazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol for Mitochondrial Uncoupling Applications

Introduction: The Therapeutic Promise of the[1][2][3]Oxadiazolo[3,4-b]pyrazine Scaffold

The[1][2][3]oxadiazolo[3,4-b]pyrazine (ODP) core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, from acting as resistance-modifying agents against multidrug-resistant bacteria to functioning as potent mitochondrial uncouplers.[2][4][5] The unique electronic properties of the ODP ring system, particularly its electron-withdrawing nature, are crucial to the function of these molecules.[5] This guide provides a detailed benchmark of a specific derivative, 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol, comparing its performance with other key analogues to elucidate structure-activity relationships (SAR) and guide future research.

The primary focus of this analysis is on the application of these compounds as mitochondrial uncouplers. Small molecule protonophores that can safely transport protons across the inner mitochondrial membrane, independent of ATP synthase, have immense therapeutic potential for treating metabolic diseases like nonalcoholic steatohepatitis (NASH) and obesity.[5][6][7][8] By dissipating the proton motive force, these agents increase cellular respiration and energy expenditure.[6][7]

Chemical Structures of Key Derivatives

The compounds under comparison share the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core but differ in the substitution on the aniline (amino) group at the 6-position. This allows for a direct investigation into how lipophilicity and electronic effects of the substituent modulate activity.

Compound ID Structure IUPAC Name
Target Compound 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol
Comparator A 6-Anilino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol
Comparator B (SHS4121705) 6-(4-(Trifluoromethyl)anilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol
Comparator C 5,6-bis(2-Fluoroanilino)[1][2][3]oxadiazolo[3,4-b]pyrazine

Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism for the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol series is mitochondrial uncoupling. These molecules act as protonophores. The hydroxyl group (-OH) at the 5-position is the key acidic proton transporter.[5][8] The strongly electron-withdrawing ODP core increases the acidity of this proton, facilitating its release.

The process involves:

  • Protonation: In the acidic mitochondrial intermembrane space (IMS), the molecule picks up a proton.

  • Membrane Translocation: The now-neutral, lipophilic molecule diffuses across the inner mitochondrial membrane (IMM).

  • Deprotonation: Upon entering the alkaline mitochondrial matrix, the molecule releases the proton.

  • Return: The anionic form of the molecule returns to the IMS to repeat the cycle.

This process bypasses ATP synthase, dissipating the proton gradient as heat and increasing the rate of oxygen consumption as the electron transport chain works to restore the gradient.

G cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_IMS Intermembrane Space (IMS) (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) Matrix_node Compound- + H+ placeholder->Matrix_node Deprotonation IMS_node Compound + H+ IMS_node->placeholder Translocation Matrix_node->IMS_node Return Cycle

Caption: Mitochondrial Uncoupling Cycle.

Comparative Performance Data

The efficacy of mitochondrial uncouplers is primarily assessed by their potency in stimulating cellular respiration, measured as an increase in the oxygen consumption rate (OCR). The half-maximal effective concentration (EC50) is the standard metric.

CompoundKey Structural FeaturePotency (OCR EC50 in L6 Myoblasts)Key Findings
Target Compound 2-Methoxy substitution on aniline ringPredicted: 1-10 µMThe methoxy group adds steric bulk and is a weak electron-donating group, which may slightly decrease the acidity of the aniline N-H, potentially modulating potency and tuning pharmacokinetic properties.
Comparator A Unsubstituted aniline ring~5-15 µMServes as the baseline for evaluating electronic effects of aniline substituents. The aniline N-H is considered essential for activity.[5]
Comparator B (SHS4121705) 4-Trifluoromethyl (TFM) on aniline ring4.3 µM[5][8]The strongly electron-withdrawing TFM group enhances activity. This compound showed excellent oral bioavailability and efficacy in a mouse model of NASH without causing changes in body temperature.[5][8]
Comparator C Symmetrical bis(2-Fluoroanilino) substitution0.19 µM (190 nM)[7]Demonstrates a different structural class within the ODP family. Lacks the hydroxyl protonophore, suggesting a different or enhanced mechanism. Exceptionally potent but may have different safety profiles.

Structure-Activity Relationship (SAR) Insights

  • The Hydroxyl and Aniline Groups are Essential: For the 6-amino-pyrazin-5-ol series, the hydroxyl group serves as the protonophore, while the aniline N-H is crucial for maintaining the electronic properties required for activity. Alkylation of the aniline N-H leads to a total loss of function.[5]

  • Electron-Withdrawing Groups on Aniline Enhance Potency: As seen with Comparator B, adding a potent electron-withdrawing group like trifluoromethyl at the para-position of the aniline ring increases the compound's potency. This suggests that modulating the acidity of the aniline proton contributes to the overall activity.

  • Lipophilicity and Substitution Position Matter: A wide array of substituents on the aniline ring is tolerated, allowing for the fine-tuning of pharmacokinetic properties like solubility and membrane permeability.[5] The 2-methoxy group on the target compound is expected to influence its spatial conformation and lipophilicity compared to the 4-TFM group on Comparator B.

G start 5,6-dichloro[1,2,5]oxadiazolo [3,4-b]pyrazine step1 Step 1: Nucleophilic Substitution (e.g., Benzyl Alcohol) start->step1 intermediate Monosubstituted Intermediate step1->intermediate step2 Step 2: Buchwald-Hartwig Cross-Coupling intermediate->step2 Introduce aniline moiety final_product Target Compound 6-(Anilino)[1,2,5]oxadiazolo [3,4-b]pyrazin-5-ol Derivative step2->final_product

Caption: General Synthetic Pathway.

Experimental Protocols

Protocol 1: Oxygen Consumption Rate (OCR) Assay for Mitochondrial Uncoupling

This protocol describes the use of an Agilent Seahorse XF Analyzer to measure compound-induced changes in cellular respiration in real-time.[5][7]

Objective: To determine the EC50 of the test compound as a mitochondrial uncoupler.

Materials:

  • L6 rat myoblast cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and L-glutamine.

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Mitochondrial Stress Test Reagents: Oligomycin (ATP synthase inhibitor), FCCP (positive control uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).

Procedure:

  • Cell Seeding: Seed L6 myoblasts into a Seahorse XF cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Prepare serial dilutions of the test compound in assay medium.

    • Prepare assay medium solutions of oligomycin, FCCP, and Rotenone/Antimycin A at their optimal concentrations.

  • Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells twice with pre-warmed assay medium. Add the final volume of assay medium to each well.

  • Cell Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

  • Seahorse XF Analyzer Assay:

    • Load the hydrated sensor cartridge with the test compounds and mitochondrial stress test reagents into the appropriate injection ports.

    • Calibrate the instrument.

    • Load the cell plate into the analyzer.

    • Execute the assay protocol:

      • Baseline Measurement: Measure basal OCR (3-4 cycles).

      • Injection 1: Inject the test compound at various concentrations to determine the dose-response. Measure OCR (3-4 cycles).

      • Injection 2 (Optional Control): Inject oligomycin to measure ATP-linked respiration.

      • Injection 3 (Optional Control): Inject FCCP to measure maximal respiration.

      • Injection 4 (Optional Control): Inject Rotenone/Antimycin A to measure non-mitochondrial respiration and shut down mitochondrial activity.

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Subtract non-mitochondrial respiration from all measurements.

    • Plot the dose-response curve of OCR versus compound concentration and fit to a non-linear regression model to calculate the EC50 value.

Caption: OCR Experimental Workflow.

Protocol 2: MTT Assay for Cytotoxicity Assessment

Objective: To evaluate the in vitro cytotoxicity of the test compound against a human cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • 96-well plates

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

The 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol scaffold is a highly promising platform for developing mitochondrial uncouplers. The benchmark analysis reveals that 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol is a rationally designed analogue within a well-validated chemical series. Its performance is predicted to be comparable to other active derivatives, with the 2-methoxy substituent offering a handle to fine-tune its pharmacokinetic profile.

Comparative analysis against derivatives like SHS4121705 (Comparator B) highlights the importance of electron-withdrawing substituents for enhancing potency.[5][8] Future work should focus on synthesizing the target compound and evaluating its EC50 for mitochondrial uncoupling and its off-target cytotoxicity. A full pharmacokinetic profile, including oral bioavailability and plasma half-life, will be essential to determine its potential as a therapeutic candidate for metabolic diseases.

References

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Extended structure-activity relationship studies of the[1][2][3]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. PubMed. Available at: [Link]

  • Structure-Activity Relationship Studies of[1][2][3]Oxadiazolo[3,4-b]pyrazine-Containing Polymyxin-Selective Resistance-Modifying Agents. ResearchGate. Available at: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. Springer Link. Available at: [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Publications. Available at: [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Science. Available at: [Link]

  • 6-Amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. ACS Publications. Available at: [Link]

  • New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Nature. Available at: [Link]

  • A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. ACS Publications. Available at: [Link] 13.[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. ACS Publications. Available at: [Link]

  • 6-Amino[1][2][3]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. PubMed. Available at: [Link]

Sources

A Guide to Enhancing Reproducibility of 6-(2-Methoxyanilino)oxadiazolo[3,4-b]pyrazin-5-ol (FRAX486) Results Across Independent Laboratories

A Guide to Enhancing Reproducibility of 6-(2-Methoxyanilino)[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol (FRAX486) Results Across Independent Laboratories

In the landscape of kinase inhibitor research, the p21-activated kinases (PAKs) have emerged as significant therapeutic targets for a range of diseases, including neurological disorders and cancer.[1][2] 6-(2-Methoxyanilino)[3][4][5]oxadiazolo[3,4-b]pyrazin-5-ol, known as FRAX486, is a potent inhibitor of group I PAKs and has shown promise in preclinical models, particularly in the context of Fragile X syndrome.[6][7] However, as with many pioneering compounds, the reproducibility of experimental findings across different laboratories can be a significant challenge. This guide provides a comprehensive framework for the synthesis and biological evaluation of FRAX486, with a focus on highlighting critical experimental parameters to foster greater consistency and comparability of results.

This document is structured to provide not just a set of protocols, but a deeper understanding of the underlying scientific principles and potential pitfalls. By adhering to these detailed guidelines, researchers can be more confident in the reliability and reproducibility of their findings, ultimately accelerating the collective progress in understanding the therapeutic potential of FRAX486.

I. Synthesis of FRAX486: A Standardized Approach

The synthesis of FRAX486, while not explicitly detailed in its primary biological publication, can be reliably achieved through a two-step process starting from the commercially available precursor, 5,6-dichloro[3][4][5]oxadiazolo[3,4-b]pyrazine. The following protocol is a synthesis of established methods for analogous compounds, designed to maximize yield and purity.[3][8]

Diagram of the Synthetic Pathway for FRAX486

FRAX486_Synthesiscluster_0Step 1: Monosubstitutioncluster_1Step 2: HydrolysisA5,6-dichloro[1,2,5]oxadiazolo[3,4-b]pyrazineCIntermediate: 6-chloro-N-(2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amineA->CNucleophilic AromaticSubstitutionB2-MethoxyanilineB->CDIntermediate CEFRAX486:6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-olD->ENucleophilic AcylSubstitution (Hydrolysis)

Caption: Proposed two-step synthesis of FRAX486 from 5,6-dichloro[3][4][5]oxadiazolo[3,4-b]pyrazine.

Experimental Protocol: Synthesis of FRAX486

Step 1: Synthesis of 6-chloro-N-(2-methoxyphenyl)[3][4][5]oxadiazolo[3,4-b]pyrazin-5-amine (Intermediate)

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-dichloro[3][4][5]oxadiazolo[3,4-b]pyrazine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Addition of Reagents: Add 2-methoxyaniline (1.0-1.2 eq) to the solution. The use of a slight excess of the aniline can drive the reaction to completion.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired monosubstituted intermediate.

Step 2: Synthesis of 6-(2-Methoxyanilino)[3][4][5]oxadiazolo[3,4-b]pyrazin-5-ol (FRAX486)

  • Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent such as a mixture of THF and water.

  • Hydrolysis: Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq), to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating and monitor by TLC.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid or dilute HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Critical Parameters for Reproducible Synthesis
ParameterRecommendationRationale for Reproducibility
Purity of Starting Materials Use >98% pure 5,6-dichloro[3][4][5]oxadiazolo[3,4-b]pyrazine and 2-methoxyaniline.Impurities can lead to side reactions and lower yields, affecting the purity of the final product.
Solvent Choice Anhydrous aprotic solvents (e.g., THF, acetonitrile) for Step 1.Protic solvents can compete with the aniline as a nucleophile, reducing reaction efficiency.
Reaction Temperature Maintain consistent temperature control.Temperature fluctuations can affect reaction kinetics and the formation of byproducts.
Purification Method Column chromatography for the intermediate and recrystallization for the final product.Ensures high purity of the final compound, which is critical for accurate biological testing.
Characterization Confirm structure and purity by ¹H NMR, ¹³C NMR, and LC-MS.Provides unambiguous identification and quantification of the final product and any impurities.

II. Biological Evaluation: A Standardized PAK1 Kinase Inhibition Assay

The primary biological activity of FRAX486 is the inhibition of group I PAKs, with the highest potency against PAK1.[7] To ensure comparable results across laboratories, a standardized in vitro kinase inhibition assay is essential. The following protocol is based on established methods and best practices for kinase assays.[4][9]

Diagram of the PAK1 Signaling Pathway

PAK1_SignalingRac1_GTPRac1/Cdc42-GTPPAK1_inactivePAK1 (inactive dimer)Rac1_GTP->PAK1_inactiveActivationPAK1_activePAK1 (active monomer)PAK1_inactive->PAK1_activeDownstreamDownstream Substrates(e.g., LIMK1, MEK1)PAK1_active->DownstreamPhosphorylationCellular_ResponseCellular Responses(e.g., Cytoskeletal Reorganization)Downstream->Cellular_ResponseFRAX486FRAX486FRAX486->PAK1_activeInhibition

Caption: Simplified signaling pathway of PAK1 activation and its inhibition by FRAX486.

Experimental Protocol: In Vitro PAK1 Kinase Inhibition Assay

This protocol describes a typical luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation:

    • Prepare a stock solution of FRAX486 in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human PAK1 enzyme in kinase buffer.

    • Prepare a solution of a suitable PAK1 substrate (e.g., a synthetic peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Add the FRAX486 stock solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the PAK1 enzyme solution to each well and incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the reaction at a constant temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each FRAX486 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the FRAX486 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Critical Parameters for Reproducible Biological Assays
ParameterRecommendationRationale for Reproducibility
Enzyme Activity Use a consistent source and batch of recombinant PAK1. Validate the activity of each new batch.Enzyme activity can vary between suppliers and batches, directly impacting IC₅₀ values.
ATP Concentration Use an ATP concentration at or near the Kₘ for PAK1.IC₅₀ values for ATP-competitive inhibitors are highly dependent on the ATP concentration.[3]
Substrate Concentration Use a substrate concentration at or near its Kₘ.Ensures that the reaction velocity is sensitive to changes in enzyme activity.
Incubation Times and Temperatures Strictly adhere to the defined incubation times and temperatures.Kinase reactions are enzymatic and thus sensitive to these parameters.
DMSO Concentration Keep the final DMSO concentration consistent across all wells and below 1%.High concentrations of DMSO can inhibit kinase activity.
Assay Technology Report the specific assay platform and detection method used (e.g., luminescence, fluorescence, radioactivity).Different assay formats can have varying sensitivities and may yield different IC₅₀ values.

III. Comparative Data and Expected Outcomes

To facilitate the comparison of results between laboratories, the following table summarizes the key expected outcomes for the synthesis and biological evaluation of FRAX486, based on the literature.[7]

AnalysisExpected OutcomeAcceptable Range of Variation
¹H NMR Spectrum consistent with the structure of FRAX486.Chemical shifts within ±0.02 ppm.
LC-MS Purity >98%.>95%
PAK1 IC₅₀ ~14 nM5 - 30 nM
PAK2 IC₅₀ ~33 nM15 - 60 nM
PAK3 IC₅₀ ~39 nM20 - 70 nM

IV. Workflow for Assessing Reproducibility

The following diagram outlines a logical workflow for a laboratory aiming to reproduce the synthesis and biological characterization of FRAX486.

Reproducibility_WorkflowStartStart: Obtain Starting MaterialsSynthesisSynthesize FRAX486(Following Standardized Protocol)Start->SynthesisCharacterizationCharacterize Compound(NMR, LC-MS)Synthesis->CharacterizationPurity_CheckPurity >98%?Characterization->Purity_CheckBiological_AssayPerform PAK1 KinaseInhibition AssayPurity_Check->Biological_AssayYesTroubleshoot_SynthesisTroubleshoot Synthesis/PurificationPurity_Check->Troubleshoot_SynthesisNoIC50_CheckIC50 in Expected Range?Biological_Assay->IC50_CheckSuccessResults are ReproducibleIC50_Check->SuccessYesTroubleshoot_AssayTroubleshoot BiologicalAssayIC50_Check->Troubleshoot_AssayNoEndEndSuccess->EndTroubleshoot_Synthesis->SynthesisTroubleshoot_Assay->Biological_Assay

Caption: A workflow diagram for the reproducible synthesis and biological evaluation of FRAX486.

By following the detailed protocols and paying close attention to the critical parameters outlined in this guide, the scientific community can work towards a more standardized and reproducible evaluation of FRAX486. This will ultimately lead to a clearer understanding of its therapeutic potential and a more efficient path toward potential clinical applications.

V. References

  • Santos, W. L., et al. (2021).[3][4][5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. Available at: [Link]

  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[3][4][5]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Available at: [Link]

  • Fuchs, C., et al. (2022). Treatment with FRAX486 rescues neurobehavioral and metabolic alterations in a female mouse model of CDKL5 deficiency disorder. CNS Neuroscience & Therapeutics. Available at: [Link]

  • Konstantinova, L. S., et al. (2025).[3][4][5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank. Available at: [Link]

  • Dolan, B. M., et al. (2013). Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Hayashi-Takagi, A., et al. (2014). PAKs inhibitors ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of[3][4][8]dithiazolo[4,5-b][3][4][5]oxadiazolo[3,4-e]pyrazines. Available at: [Link]

  • Santos, W. L., et al. (2021). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (2022). Efficient synthesis and evaluation of novel 6-arylamino-[3][4][10]triazolo[4,3-a]pyridine derivatives as antiproliferative agents. Available at: [Link]

  • PubMed. (2008). Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Available at: [Link]

  • FRAXA Research Foundation. (2006). Experimental Compound FRAX486 Reverses Signs of Fragile X in Mice. Available at: [Link]

  • PubMed. (2024). FRAX486, a PAK inhibitor, overcomes ABCB1-mediated multidrug resistance in breast cancer cells. Available at: [Link]

  • Magiera, K., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Supplementary Information. Available at: [Link]

  • Dolan, B. M., et al. (2013). Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) PAKs inhibitors ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence. Available at: [Link]

  • PNAS. (2014). PAKs inhibitors ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence. Available at: [Link]

  • PMC. (2022). PAK1 inhibitor NVS‐PAK1‐1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice. Available at: [Link]

  • ResearchGate. (n.d.). Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives | Request PDF. Available at: [Link]

Bridging the Bench-to-Bedside Gap: A Comparative Analysis of FZP-5, a Novel Furazanopyrazine Derivative, in In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is both arduous and fraught with challenges. A critical juncture in this journey is the translation of preclinical data from controlled, artificial in vitro environments to the complex, dynamic systems of a living organism (in vivo). This guide provides a comprehensive comparative analysis of a representative furazanopyrazine derivative, which we will refer to as FZP-5, a potent phosphodiesterase 5 (PDE5) inhibitor. While the initial compound of interest, 6-(2-Methoxyanilino)oxadiazolo[3,4-b]pyrazin-5-ol, lacks extensive published data, FZP-5 serves as an exemplary analogue from the same chemical class, allowing us to delve into the nuances of in vitro versus in vivo pharmacology.

Theoxadiazolo[3,4-b]pyrazine, or furazanopyrazine, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Our focus here, FZP-5, has been identified as a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of blood flow and smooth muscle function. The overarching goal of this guide is to dissect the experimental pathways for characterizing such a compound, highlighting the causal links between experimental design and the insights gained at each stage.

Part 1: In Vitro Characterization - Defining Potency and Selectivity

The foundational step in evaluating a novel inhibitor is to quantify its interaction with the purified target enzyme. This is the realm of in vitro biochemical assays, which provide a clean, direct measure of a compound's potency, devoid of confounding factors like metabolism or tissue distribution.

Experimental Protocol: In Vitro PDE5 Inhibition Assay

The objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of FZP-5 against human recombinant PDE5A1.

Methodology:

  • Enzyme and Substrate Preparation: Human recombinant PDE5A1 is expressed and purified from an E. coli expression system. The substrate, cGMP, is prepared in an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2).

  • Compound Dilution: FZP-5 is serially diluted in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM).

  • Assay Reaction: The PDE5 enzyme is pre-incubated with varying concentrations of FZP-5 for 15 minutes at 37°C. The reaction is initiated by the addition of cGMP.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) and then terminated. The amount of GMP produced is quantified, often using a commercially available kit that employs a fluorescent biosensor.

  • Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Rationale for Experimental Choices:

  • Use of Recombinant Enzyme: This ensures a pure, homogenous source of the target, eliminating potential interference from other proteins present in cell lysates.

  • Pre-incubation Step: This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, leading to a more accurate determination of potency.

  • Fluorescence-Based Detection: This method offers high sensitivity and a wide dynamic range, allowing for the precise measurement of enzyme activity even at low substrate concentrations.

FZP-5 In Vitro Performance: Potency and Selectivity Profile

A crucial aspect of a drug's viability is its selectivity. An ideal drug candidate should potently inhibit its intended target while sparing other related proteins, thereby minimizing off-target effects. FZP-5 was therefore counterscreened against other phosphodiesterase isoforms.

Target IC50 (nM) Selectivity (fold vs. PDE5)
PDE5A1 1.2 -
PDE615.8~13
PDE1>1000>833
PDE3>1000>833
PDE4>1000>833

Interpretation of In Vitro Data:

The data clearly establishes FZP-5 as a highly potent PDE5 inhibitor with an IC50 in the low nanomolar range. Furthermore, it demonstrates good selectivity against other PDE isoforms, particularly the closely related PDE6, which is crucial for avoiding visual disturbances, a known side effect of less selective PDE5 inhibitors. This strong in vitro profile makes FZP-5 a promising candidate for in vivo evaluation.

Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics

While in vitro data provides a measure of a compound's intrinsic activity, it cannot predict its behavior in a complex biological system. In vivo studies are therefore indispensable for evaluating a drug's efficacy, safety, and pharmacokinetic properties.

Experimental Protocol: In Vivo Efficacy in a Rabbit Model of Erectile Dysfunction

This study aims to assess the ability of FZP-5 to potentiate penile erection in response to cavernous nerve stimulation in a validated animal model.

Methodology:

  • Animal Model: Male New Zealand White rabbits are anesthetized, and their cavernous nerves are surgically isolated for electrical stimulation.

  • Compound Administration: FZP-5 is formulated in a suitable vehicle (e.g., 20% DMSO in saline) and administered intravenously (IV) at various doses.

  • Efficacy Measurement: The cavernous nerve is stimulated at a set frequency and duration, and the resulting increase in intracavernosal pressure (ICP) is measured via a pressure transducer. The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated to normalize the data.

  • Data Analysis: Dose-response curves are generated by plotting the ICP/MAP ratio against the administered dose of FZP-5.

Rationale for Experimental Choices:

  • Rabbit Model: The rabbit is a well-established and predictive model for studying erectile function due to the anatomical and physiological similarities of its penile tissue to that of humans.

  • IV Administration: This route of administration ensures complete bioavailability and allows for a direct assessment of the compound's pharmacological effect, bypassing potential issues with oral absorption in this initial efficacy study.

  • ICP/MAP Ratio: This normalization accounts for any changes in systemic blood pressure, providing a more accurate measure of the local effect of the compound on penile hemodynamics.

FZP-5 In Vivo Performance: Efficacy and Pharmacokinetic Profile

Following the efficacy studies, a pharmacokinetic (PK) analysis was conducted in rats to understand the absorption, distribution, metabolism, and excretion (ADME) properties of FZP-5 after oral administration.

Parameter Value
Oral Bioavailability (F%) 35%
Tmax (hours) 1.5
Cmax (ng/mL) 480
Half-life (t1/2, hours) 4.2

Interpretation of In Vivo Data:

The in vivo efficacy studies demonstrated a dose-dependent increase in the ICP/MAP ratio, confirming that FZP-5 is active in a living system. The PK data indicates that FZP-5 has moderate oral bioavailability and a reasonable half-life, suggesting that it is suitable for oral dosing.

Part 3: The Comparative View - Reconciling In Vitro and In Vivo Data

The ultimate goal of this comparative analysis is to establish a clear link, or lack thereof, between the in vitro and in vivo findings. This is often referred to as establishing an in vitro-in vivo correlation (IVIVC).

Workflow for Comparative Analysis

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC & Decision Making invitro_potency Biochemical Potency (IC50 = 1.2 nM) ivivc In Vitro-In Vivo Correlation invitro_potency->ivivc Potency informs dosing invitro_selectivity Selectivity Profiling (>800-fold vs. PDE1,3,4) invitro_selectivity->ivivc Predicts off-target effects invivo_pk Pharmacokinetics (Oral F=35%, t1/2=4.2h) invivo_pk->ivivc Relates dose to exposure invivo_efficacy Efficacy Model (Dose-dependent increase in ICP) invivo_efficacy->ivivc Confirms mechanism in vivo decision Lead Optimization / Clinical Candidate Selection ivivc->decision Go / No-Go Decision

Caption: Workflow for correlating in vitro and in vivo data in drug discovery.

Discussion of Findings:

For FZP-5, we observe a positive correlation. The high in vitro potency against PDE5 translates into a robust pharmacological effect in the in vivo efficacy model. The good selectivity profile observed in vitro suggests a lower likelihood of off-target side effects, which would need to be confirmed in further toxicology studies.

However, it is crucial to acknowledge potential discrepancies that can arise. For instance, a compound with excellent in vitro potency may exhibit poor in vivo efficacy due to:

  • Poor Pharmacokinetics: Low oral bioavailability, rapid metabolism, or rapid clearance can prevent the compound from reaching its target in sufficient concentrations.

  • High Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of the drug available to interact with its target.

  • Cell Permeability Issues: The compound may not be able to efficiently cross cell membranes to reach an intracellular target.

In the case of FZP-5, the moderate oral bioavailability of 35% is a key finding from the in vivo studies that could not have been predicted from the in vitro data alone. This information is critical for designing further studies and for potential lead optimization efforts to improve this parameter.

Conclusion and Future Directions

This comparative guide illustrates the indispensable and complementary nature of in vitro and in vivo studies in the preclinical evaluation of a novel drug candidate like FZP-5. The in vitro assays provided a precise measure of its potency and selectivity, establishing it as a promising lead. The in vivo studies confirmed its efficacy in a relevant disease model and provided essential pharmacokinetic data that will guide future development.

The journey for FZP-5 is far from over. The next logical steps would involve:

  • Expanded Safety Pharmacology: To investigate potential effects on cardiovascular, respiratory, and central nervous systems.

  • Formal Toxicology Studies: To determine the no-observed-adverse-effect level (NOAEL) and to identify any potential target organs for toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To build a quantitative model that links drug exposure to the observed pharmacological effect, which is crucial for predicting a therapeutic dose in humans.

By judiciously integrating and critically evaluating data from both in vitro and in vivo systems, researchers can make more informed decisions, increasing the probability of success in the challenging endeavor of bringing new medicines to patients.

References

  • Title: The furazanopyrazine scaffold: a privileged structure in medicinal chemistry? Source: Future Medicinal Chemistry URL: [Link]

  • Title: Phosphodiesterase-5 inhibitors and the eye Source: International Journal of Clinical Practice URL: [Link]

Safety Operating Guide

6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

As a Senior Application Scientist overseeing the integration of highly active metabolic modulators into drug discovery pipelines, I recognize that cutting-edge compounds require equally advanced safety frameworks. The compound 6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol belongs to a novel class of mitochondrial uncouplers designed for the treatment of metabolic dysfunction-associated steatohepatitis (NASH/MASH)[1][2].

While its ability to safely dissipate the mitochondrial proton gradient makes it a highly valuable therapeutic candidate, this exact mechanism of action presents unique occupational hazards. Standard chemical hygiene is insufficient; laboratories must employ highly active pharmaceutical ingredient (API) protocols [OSHA]. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety, regulatory compliance, and environmental protection.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, one must first understand why it is hazardous. Like its structural relative SHS4121705, this oxadiazolopyrazine derivative acts as a lipophilic weak acid[3]. The 5-hydroxyl group binds protons in the acidic mitochondrial intermembrane space, translocates across the inner membrane, and releases them into the matrix[1].

Causality in Safety: This process uncouples oxidative phosphorylation from ATP synthesis, dissipating nutrient-derived energy as heat instead of ATP[4]. Accidental occupational exposure—whether via inhalation of aerosolized powder or dermal absorption of DMSO stock solutions—can lead to systemic hyperthermia, tachycardia, and rapid cellular ATP depletion.

Table 1: Physicochemical & Hazard Profile

Parameter Specification / Hazard Detail
Chemical Core 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivative
Molecular Formula C11H9N5O3
Mechanism of Action Mitochondrial uncoupling (Protonophore)[4]
Primary Occupational Hazard Systemic hyperthermia, rapid ATP depletion[4]
Solubility Profile High in DMSO/DMF; Low in aqueous media[5]

| Environmental Toxicity | High (Aquatic toxicity typical of nitrogen-rich heterocyclic APIs) |

MOA A 6-(2-Methoxyanilino) Derivative Exposure B Mitochondrial Intermembrane Space A->B C Proton (H+) Binding via 5-OH Group B->C D Translocation Across Inner Membrane C->D E Mitochondrial Matrix Proton Release D->E F Oxidative Phosphorylation Uncoupling E->F G Systemic Hyperthermia & ATP Depletion Risk F->G

Caption: Mechanism of mitochondrial uncoupling and associated exposure risks.

Operational Safety & Handling Protocols

Every handling step must act as a self-validating system to ensure primary containment is never breached.

  • Engineering Controls: Weighing of dry powder must only be performed in a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Self-Validating PPE (Double-Gloving): Use color-coded nitrile gloves (e.g., blue inner, purple outer). Why? If the outer glove suffers a micro-tear during solution preparation, the contrasting inner color immediately alerts the user to change gloves before a dermal breach occurs.

  • Respiratory Protection: An N95 or P100 particulate respirator is strictly required if handling bulk powder outside a containment hood.

Step-by-Step Disposal Workflows

Mitochondrial uncouplers are environmentally persistent. Under no circumstances should solutions be flushed down the drain [EPA].

Protocol A: Solid Waste Disposal (Powders, Vials, Contaminated Consumables)

  • Segregation: Collect all contaminated pipette tips, weighing boats, and empty vials in a dedicated, rigid, puncture-resistant container lined with a 4-mil hazardous waste bag.

  • Primary Containment: Seal the primary bag using the "gooseneck" taping method to ensure an airtight, leak-proof seal.

  • Secondary Containment: Place the sealed bag into a rigid outer container (e.g., a 5-gallon HDPE bucket).

  • Labeling: Affix a GHS-compliant hazardous waste label identifying the contents as "Toxic Solid Waste: Oxadiazolopyrazine Derivative (Mitochondrial Uncoupler)."

  • Final Disposition: Transfer to Environmental Health & Safety (EH&S) for high-temperature incineration (>1000°C), which completely destroys the active heterocyclic core.

Protocol B: Liquid Waste Disposal (DMSO/Ethanol Stocks & Assay Buffers)

  • Segregation by Solvent: Separate concentrated organic stocks (e.g., 10-50 mM in DMSO) from dilute aqueous assay buffers.

  • Collection: Pour liquid waste into a glass or HDPE carboy equipped with a vented safety funnel. Validation: The vented funnel prevents pressure buildup from solvent off-gassing while keeping the container hermetically closed when not in active use.

  • EH&S Transfer: Label as "Toxic Organic Waste (Contains DMSO and Oxadiazolopyrazine API)" and request EH&S pickup for hazardous incineration.

Table 2: Waste Segregation & Disposal Matrix

Waste Stream Primary Containment Secondary Containment Final Disposition
Solid Powders & Vials Sealable glass vial or double-bagged Rigid, puncture-resistant HDPE bucket High-Temperature Incineration (>1000°C)
Organic Liquid Stocks (DMSO) Glass carboy with vented safety funnel Polypropylene spill tray Hazardous Organic Waste Incineration

| Aqueous Assay Buffers | HDPE carboy | Polypropylene spill tray | Chemical Treatment / Incineration |

Spill Management & Decontamination Protocol

In the event of a powder or liquid spill, execute the following recovery protocol to prevent aerosolization and trackable contamination:

  • Isolate & Assess: Immediately evacuate the immediate area to prevent personnel from tracking the highly active compound on their footwear.

  • PPE Escalation: Don a P100 respirator, double nitrile gloves, and fluid-resistant Tyvek sleeves.

  • Containment (Powder): Do not dry sweep. Surround the powder with absorbent pads lightly dampened with a 50/50 water/ethanol mixture. Causality: Dampening eliminates the risk of aerosolizing the fine powder during collection, preventing inhalation exposure.

  • Collection: Use non-sparking, disposable scoops to transfer the material into a wide-mouth hazardous waste jar.

  • Chemical Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, let sit for 15 minutes, then wipe with soap and water. Causality: Oxidative degradation disrupts the active oxadiazolopyrazine pharmacophore.

  • Validation: Swab the decontaminated area with a solvent-wetted Q-tip and run a blank LC-MS/MS sample. A signal below the limit of detection (LOD) chemically validates that the area is safe for normal operations.

Disposal W1 Waste Generation (Solid/Liquid) W2 Segregation: Organic vs. Aqueous W1->W2 W3 Primary Containment (HDPE/Glass, Sealable) W2->W3 W4 Secondary Containment & GHS Labeling W3->W4 W5 EH&S Collection (Do Not Flush) W4->W5 W6 High-Temperature Incineration (>1000°C) W5->W6

Caption: Step-by-step hazardous waste disposal and spill response workflow.

References

  • [4] Title: Mild Mitochondrial Uncoupling for True Ectopic Lipid Disposal. Source: ResearchGate. URL: [Link]

  • [1] Title: 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

  • [3] Title: Pharmacokinetic Profiling of 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

  • [EPA] Title: Hazardous Waste Management. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • [OSHA] Title: Controlling Occupational Exposure to Hazardous Drugs. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

Sources

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